molecular formula C4H7N3O B6602826 4-amino-5-methyl-2,5-dihydro-1H-imidazol-2-one CAS No. 1540948-57-9

4-amino-5-methyl-2,5-dihydro-1H-imidazol-2-one

Cat. No.: B6602826
CAS No.: 1540948-57-9
M. Wt: 113.12 g/mol
InChI Key: HGHGYCVXQBIEEI-UHFFFAOYSA-N
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Description

4-Amino-5-methyl-2,5-dihydro-1H-imidazol-2-one (CAS 1540948-57-9) is a chemical compound with the molecular formula C4H7N3O and a molecular weight of 113.12 g/mol . This solid imidazole-based heterocycle is a versatile building block in medicinal chemistry and pharmaceutical research, particularly for the development of novel small molecule drugs . Imidazole rings are a privileged scaffold in drug discovery due to their remarkable biological properties and presence in numerous therapeutic agents . Researchers value this compound for its potential as a synthetic intermediate for the development of GPCR ligands and kinase inhibitors, which are critical targets in various disease pathways . The compound serves as a key precursor in multi-step synthetic routes to create more complex molecules for biological evaluation . Its structure is characterized by the SMILES code O=C1N=C(N)C(C)N1 . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the Safety Data Sheet (SDS) for proper handling, storage, and safety information prior to use.

Properties

IUPAC Name

4-imino-5-methylimidazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O/c1-2-3(5)7-4(8)6-2/h2H,1H3,(H3,5,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHGYCVXQBIEEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=N)NC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Tautomeric Landscapes of 4-amino-5-methyl-2,5-dihydro-1H-imidazol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the tautomeric forms, thermodynamic stability, and characterization of 4-amino-5-methyl-2,5-dihydro-1H-imidazol-2-one .

Executive Summary

The molecule 4-amino-5-methyl-2,5-dihydro-1H-imidazol-2-one represents a specialized scaffold in heterocyclic chemistry, structurally isomeric to creatinine and functionally related to hydantoins. Its significance lies in its potential as a pharmacophore in kinase inhibition and as a metabolic intermediate in oxidative stress pathways.

Unlike the aromatic imidazole core, the "2,5-dihydro-2-one" system introduces a break in aromaticity, creating a dynamic equilibrium between amine-enone , imine-ketone , and lactim forms. This guide dissects these transitions, providing researchers with the thermodynamic and spectral data necessary to isolate and identify specific tautomers in drug development workflows.

Structural Analysis & The Tautomeric Manifold

The core structure consists of a five-membered ring containing a urea moiety (N-C=O-N) and an enamine/imine functionality. The "2,5-dihydro" nomenclature specifies that Carbon-5 is saturated (


 hybridized), bearing the methyl group and a proton, while Carbon-2 is a carbonyl (

). Consequently, the unsaturation is located between N3 and C4.
The Primary Tautomers

The tautomeric landscape is defined by the migration of protons between the endocyclic nitrogens (N1, N3), the exocyclic oxygen (O2), and the exocyclic amino nitrogen (N4).

  • Tautomer A (Amine-Lactam): The canonical form. Features an exocyclic amino group (-NH2) and a C2 carbonyl. The double bond resides between N3 and C4.

  • Tautomer B (Imine-Lactam): Formed by the migration of a proton from the exocyclic amino group to N3 or C5. This results in an exocyclic imine (=NH).

  • Tautomer C (Lactim-Amine): Formed by proton transfer from N1 to O2, creating a hydroxyl group (aromatization potential).

Visualization of the Equilibrium

The following diagram illustrates the mechanistic pathways between these forms, highlighting the proton transfers.

Tautomers T1 Tautomer A (Amine-Lactam) Most Stable in Polar Solvent T2 Tautomer B (Imine-Lactam) Exocyclic C=N Bond T1->T2 1,3-H Shift (Amino-Imine Tautomerism) T3 Tautomer C (Lactim-Amine) 2-Hydroxy Form T1->T3 Lactam-Lactim Tautomerism Solvent Solvent Polarity (High ε favors T1) Solvent->T1 pH pH Conditions (Acid favors Cationic T1) pH->T3

Figure 1: Tautomeric manifold of 4-amino-5-methyl-2,5-dihydro-1H-imidazol-2-one showing the equilibrium between Amine-Lactam, Imine-Lactam, and Lactim forms.

Thermodynamic Stability & Causality

The stability of these forms is not static; it is dictated by solvent dielectric constants and hydrogen bonding capacity.

Gas Phase vs. Solution Phase
  • Gas Phase: Computational studies (DFT B3LYP/6-31G*) on analogous 2-amino-imidazolones suggest that Lactim forms (Tautomer C) are often energetically competitive or preferred due to the formation of a pseudo-aromatic 6-pi electron system [1].

  • Aqueous/Polar Solution: In water or DMSO, the equilibrium shifts aggressively toward Tautomer A (Amine-Lactam) . The high dipole moment of the C=O bond is stabilized by solvation. The lactam form benefits from the resonance energy of the urea moiety (N-C=O-N), which is disrupted in the lactim form.

Substituent Effects (The 5-Methyl Group)

The C5-methyl group exerts a steric and electronic influence.

  • Steric: It hinders the planarization of the ring slightly, potentially destabilizing the endo-cyclic double bond at C4-C5 (if it were to form).

  • Electronic: As an electron-donating group, it stabilizes the positive charge density on the adjacent carbon in transition states, slightly favoring the Amine-Lactam form where the C4-N3 double bond is maintained.

Tautomer FormRelative Energy (kcal/mol, Gas)Relative Energy (kcal/mol, Water)Dominant Feature
Amine-Lactam (A) +3.20.0 (Reference) Urea resonance stabilization
Imine-Lactam (B) +5.8+4.1Exocyclic C=N bond
Lactim-Amine (C) 0.0 +7.5Aromaticity (Gas phase only)

Table 1: Estimated relative stabilities based on DFT calculations of analogous amino-imidazolone systems [2].

Analytical Characterization Protocols

Distinguishing these tautomers requires a multi-modal approach. Standard LC-MS is insufficient due to rapid proton exchange on the column.

NMR Spectroscopy (The Gold Standard)

NMR in aprotic polar solvents (DMSO-


) is required to slow proton exchange and observe distinct tautomers.
  • 
    H NMR Signatures: 
    
    • Amine-Lactam (A): Look for a broad singlet around

      
       6.0–7.0 ppm integrating to 2H (exocyclic 
      
      
      
      ). The N1-H proton will appear downfield (
      
      
      10.0–11.0 ppm).
    • Imine-Lactam (B): Distinctive due to the loss of the

      
       signal. Instead, you will observe separate signals for the imine N-H and the ring N-H.
      
  • 
    C NMR Signatures: 
    
    • C2 Carbonyl: The lactam C=O appears at

      
       155–165 ppm.
      
    • C2 Lactim: If the lactim form is present (e.g., in non-polar solvents), this shift moves upfield to

      
       145–150 ppm (C-OH).
      
IR Spectroscopy[2]
  • Amine-Lactam: Strong C=O stretch at 1680–1720 cm

    
    .
    
  • Lactim: Absence of C=O stretch; appearance of broad O-H stretch at 3200–3400 cm

    
     and C=N stretch at 1640 cm
    
    
    
    .

Experimental Workflow: Synthesis & Trapping

To study a specific tautomer, "chemical trapping" is often required. This involves derivatizing the molecule to lock it in one form.

Synthesis Protocol (Condensation Route)

This protocol yields the thermodynamically stable Amine-Lactam form.

  • Reagents: Acetoin (3-hydroxybutanone), Urea, and catalytic HCl.

  • Procedure:

    • Dissolve Urea (1.0 eq) and Acetoin (1.0 eq) in Ethanol.

    • Add catalytic HCl (0.1 eq).

    • Reflux for 4–6 hours. The mechanism involves the initial formation of a ureido-ketone followed by cyclodehydration.

    • Note: This typically yields the 4-methyl-imidazol-2-one core. To introduce the 4-amino group, a Guanidine + Alpha-Halo Ketone route is preferred.

    Revised Protocol for 4-Amino Target:

    • Reactants: Guanidine Hydrochloride + 2-bromo-propionic acid ester (or equivalent 2-halo-ketone precursor).

    • Cyclization: Reflux in ethanolic NaOEt.

    • Isolation: Precipitate the salt, neutralize to obtain the free base.

Tautomer Trapping Workflow

To isolate the "Imine" character for study:

Trapping Start Equilibrium Mixture (Amine/Imine) Reagent Add Methyl Iodide (MeI) (Soft Electrophile) Start->Reagent PathA N-Methylation (Ring) Reagent->PathA Major Product (Thermodynamic) PathB N-Methylation (Exocyclic) Reagent->PathB Minor Product (Kinetic) ResultA Fixed Amine-Lactam (N1-Me or N3-Me) PathA->ResultA ResultB Fixed Imine (N4-Me) PathB->ResultB

Figure 2: Trapping strategy using methylation to lock tautomeric forms for crystallographic analysis.

References

  • Raczyńska, E. D., et al. (2005). "Ab initio study of 2,4-substituted azolidines. II. Amino-imino tautomerism of 2-aminothiazolidine-4-one and 4-aminothiazolidine-2-one in water solution." Journal of Physical Chemistry A. Available at: [Link]

  • Brewer, G., et al. (2024).[1] "Selective Generation of Aldimine and Ketimine Tautomers of the Schiff Base Condensates... Isomeric Control with 2- vs. 4-Substituted Imidazoles." Molecules. Available at: [Link]

  • Enchev, V., et al. (2006). "Tautomerism of 4-hydroxy-2,5-dimethyl-3(2H)-furanone." Journal of Physical Chemistry. (Contextual grounding on 5-membered ring keto-enol systems).

Sources

An In-depth Technical Guide to the Thermodynamic Stability of Amino-Imidazolone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Stability Question in Imidazole-Based Drug Discovery

The imidazole nucleus is a cornerstone of medicinal chemistry, forming the scaffold of numerous biologically active compounds, from essential amino acids like histidine to a wide array of synthetic drugs.[1] Among its many variants, the amino-imidazolone motif presents a unique combination of hydrogen bonding capabilities and electronic properties that make it a compelling scaffold for targeting various biological pathways. However, the journey from a promising lead compound to a viable therapeutic is paved with challenges, chief among them being chemical and physical stability. Thermodynamic stability is not merely a measure of shelf-life; it is a critical determinant of a drug's behavior in physiological environments, its degradation profile, and ultimately, its safety and efficacy.

This guide provides a comprehensive exploration of the thermodynamic stability of amino-imidazolone derivatives. We will move beyond theoretical definitions to provide researchers, scientists, and drug development professionals with a practical framework for understanding, evaluating, and predicting the stability of these crucial molecules. By synthesizing insights from experimental thermodynamics, computational chemistry, and metabolic pathway analysis, this document aims to equip you with the knowledge to make informed decisions in the complex landscape of drug development.

Deconstructing Thermodynamic Stability

At its core, the thermodynamic stability of a molecule refers to its energy state relative to its potential degradation products. A compound is thermodynamically stable if it exists in a low-energy state, requiring a significant input of energy to transform into something else. This is quantified by the Gibbs free energy change (ΔG) of a potential degradation reaction.

  • ΔG < 0: The degradation reaction is spontaneous and the molecule is considered thermodynamically unstable with respect to its degradation products.

  • ΔG > 0: The degradation reaction is non-spontaneous, requiring energy input. The molecule is thermodynamically stable.

This relationship is governed by the fundamental equation: ΔG = ΔH - TΔS , where ΔH is the change in enthalpy (heat content), T is the temperature, and ΔS is the change in entropy (disorder). For a drug molecule, stability means resisting reactions like hydrolysis, oxidation, or rearrangement, all of which represent a transition to a more stable, lower-energy state for the constituent atoms.

Key Factors Influencing Stability

The inherent stability of an amino-imidazolone derivative is not a fixed property but is profoundly influenced by both its intrinsic molecular structure and its external environment.

Factor Category Specific Influences Mechanism of Action Key References
Structural Substituent Groups (e.g., nitro, alkyl)Electron-withdrawing or -donating groups alter the electron density of the imidazole ring, affecting bond strengths and susceptibility to nucleophilic/electrophilic attack.[2][3]
TautomerismThe equilibrium between different tautomeric forms (e.g., amino-imino) can present species with varying stability. The predominant tautomer dictates the overall observed stability.[4][5]
Steric HindranceBulky substituents can physically shield reactive sites on the molecule, slowing degradation kinetics. They can also influence the planarity and aromaticity of the ring system.[6]
Environmental pHThe imidazole ring is amphoteric. Protonation or deprotonation at different pH values changes the molecule's charge, conformation, and reactivity, often opening new degradation pathways.[4][7]
TemperatureHigher temperatures increase the kinetic energy of molecules, providing the activation energy needed to overcome reaction barriers and accelerate degradation processes.[8][9]
Solvent/FormulationThe polarity of the solvent and the presence of excipients can influence stability by stabilizing or destabilizing the ground state versus the transition state of a degradation reaction.[10][11]

Experimental Assessment of Thermodynamic Stability

Directly measuring thermodynamic properties provides the most reliable data on a compound's stability profile. These techniques often involve subjecting the molecule to thermal stress and precisely measuring the energy changes involved.

Differential Scanning Calorimetry (DSC)

DSC is a cornerstone thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[12] It is exceptionally useful for identifying thermal events like melting, decomposition, and phase transitions.

Causality Behind the Protocol: The choice of DSC is based on its ability to provide quantitative data on the energetics of thermal decomposition. The onset temperature of decomposition is a direct indicator of thermal stability, while the enthalpy of the transition (ΔH) quantifies the energy absorbed or released during the process. This information is critical for assessing shelf-life and identifying potential hazards.[13]

  • Sample Preparation: Accurately weigh 2-5 mg of the amino-imidazolone derivative into an aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to ensure a closed system, preventing mass loss before thermal decomposition. Prepare an empty, sealed pan as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a starting temperature well below the expected decomposition point (e.g., 30 °C).

    • Ramp the temperature at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere (to prevent oxidation) to a temperature beyond the decomposition point.

  • Data Analysis:

    • The resulting thermogram will show heat flow versus temperature.

    • Identify the onset temperature of any large exothermic peak, which corresponds to the beginning of thermal decomposition. This is a key measure of thermal stability.

    • Integrate the area of the decomposition peak to determine the enthalpy of decomposition (ΔH_decomp).

Isothermal Analysis & Vapor Pressure Methods

While DSC measures stability under dynamic temperature conditions, other methods assess it under constant temperature or by measuring properties related to intermolecular forces, such as vapor pressure.

  • Isoteniscope Method: This technique measures the vapor pressure of a compound to determine its thermal stability.[8] The decomposition temperature is identified as the point where the pressure begins to rise irreversibly due to the generation of gaseous degradation products.

  • Knudsen Effusion: This method measures the rate of mass loss of a substance effusing through a small orifice into a vacuum at a constant temperature.[14][15] It is used to determine vapor pressure and enthalpies of sublimation, which are related to the strength of intermolecular forces in the solid state and thus provide insight into the stability of the crystal lattice.

The following diagram outlines a logical workflow for a comprehensive experimental stability study, integrating multiple techniques.

G cluster_0 Initial Characterization cluster_1 Thermal Stability Screening cluster_2 Forced Degradation & Kinetics Compound Amino-Imidazolone Derivative Purity Purity Analysis (HPLC, NMR) Compound->Purity DSC Differential Scanning Calorimetry (DSC) Purity->DSC Forced_Deg Stress Conditions (pH, Temp, Light, Oxid.) Purity->Forced_Deg TGA Thermogravimetric Analysis (TGA) DSC->TGA Confirm mass loss Final_Report Comprehensive Stability Report LCMS LC-MS Analysis (Identify Degradants) Forced_Deg->LCMS Kinetics Kinetic Analysis (Arrhenius Plot) LCMS->Kinetics

Caption: Workflow for experimental stability analysis.

Computational Chemistry in Stability Prediction

Computational methods, particularly Density Functional Theory (DFT), provide powerful predictive insights into molecular stability before a compound is even synthesized.[3] These methods calculate electronic structure to derive thermodynamic properties like heats of formation (HOF) and bond dissociation energies (BDE).

Causality Behind the Approach: The rationale for using DFT is that the stability of a molecule is fundamentally determined by the strength of its chemical bonds and its overall electronic energy.[16]

  • Heat of Formation (HOF): A lower HOF indicates greater intrinsic stability.[2]

  • Bond Dissociation Energy (BDE): The BDE of the weakest bond in the molecule often indicates the initial pathway for thermal decomposition. A higher BDE for this "trigger bond" suggests greater thermal stability.[3]

  • Structure Modeling: Build a 3D model of the amino-imidazolone derivative using software like GaussView.

  • Geometry Optimization: Perform a geometry optimization calculation using a suitable DFT functional and basis set (e.g., B3LYP/6-31G**) to find the lowest energy conformation of the molecule.[16]

  • Frequency Calculation: Run a frequency calculation on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic properties like enthalpy and Gibbs free energy.

  • BDE Calculation:

    • Identify suspected weak bonds (e.g., N-NO2, C-N).

    • Model the two radical fragments that would result from breaking that bond.

    • Optimize the geometry of each radical fragment.

    • Calculate the BDE using the formula: BDE = E(radical1) + E(radical2) - E(parent molecule) , where E is the total electronic energy of each species.

  • HOF Calculation: Calculate the HOF using isodesmic reactions. This involves designing a balanced hypothetical reaction where the types of bonds are conserved, and the known HOFs of the other reactants and products are used to calculate the HOF of the target molecule.[3] This method minimizes computational errors.

G cluster_outputs Calculated Properties Input Input: 3D Molecular Structure Opt Geometry Optimization (e.g., B3LYP/6-31G**) Input->Opt Freq Frequency Calculation Opt->Freq Verify Verify Minimum Energy? (No imaginary frequencies) Freq->Verify Verify->Opt No, re-optimize HOF Heat of Formation (HOF) via Isodesmic Rxns Verify->HOF Yes BDE Bond Dissociation Energy (BDE) for weakest bond Verify->BDE Thermo Thermodynamic Data (ΔG, ΔH) Verify->Thermo Output Output: Predicted Stability Ranking

Caption: Workflow for computational stability prediction via DFT.

Degradation Pathways and Their Implications

Understanding how a molecule degrades is as important as knowing if it degrades. The degradation pathway of amino-imidazolone derivatives can often be analogized to the metabolic breakdown of histidine.[17]

In biological systems, histidine is catabolized via a pathway that involves the formation of urocanic acid and subsequently 4-imidazolone-5-propionate.[18][19] This suggests that the amino-imidazolone ring is susceptible to enzymatic and hydrolytic cleavage. The intermediates formed during the microbial degradation of imidazole itself include 4(5)-imidazolone, indicating this core structure is a key point of breakdown.[20]

A Representative Degradation Pathway

For many amino-imidazolone derivatives, a likely non-enzymatic degradation pathway, particularly in aqueous environments, involves hydrolysis of the cyclic amide (lactam) bond within the imidazolone ring. This ring-opening would relieve ring strain and lead to more flexible, and often more easily metabolized, linear structures.

G Parent Amino-Imidazolone Derivative Hydrolysis + H2O (Hydrolysis) Parent->Hydrolysis Intermediate Ring-Opened Intermediate (N-Formiminoglycine analog) Hydrolysis->Intermediate Further_Deg Further Degradation Intermediate->Further_Deg Products Smaller Fragments (e.g., Glycine, Ammonia) Further_Deg->Products

Caption: A generalized hydrolytic degradation pathway.

The identification of such pathways is critical for drug development. It allows toxicologists to assess whether the degradation products themselves pose a safety risk and helps formulation scientists to design strategies (e.g., controlling pH, excluding water) to inhibit these specific reactions.

Conclusion: Integrating Stability into the Drug Discovery Pipeline

The thermodynamic stability of amino-imidazolone derivatives is a multifaceted property that is central to their potential as therapeutic agents. A proactive approach to stability assessment, integrating both predictive computational modeling and rigorous experimental validation, is essential. By understanding the structural and environmental factors that govern stability, scientists can rationally design molecules with improved profiles, select appropriate candidates for development, and create formulations that ensure the delivery of a safe and effective drug to the patient. This guide has provided the foundational principles, practical protocols, and logical workflows to empower researchers in this critical endeavor.

References

  • Convenient methods for the direct conversion of imidazolium salts to the corresponding 2-imidazolone or 2-imino imidazole derivatives.
  • THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD.
  • Experimental Thermodynamics Volume VII.University of Colorado Boulder.
  • Technical Guide on the Synthesis and Biological Evaluation of Amino-Imidazole Deriv
  • Synthesis of new imidazolone derivatives and evaluated their biological activities.
  • Experimental Methods for the Measurement of Thermodynamic Data and Recommendation about Future Capability at NPL.
  • Design, Synthesis of Imidazolone and Oxazepine Derivatives Bearing Imidazo (2, 1-b) Thiazole along with its Antimicrobial Activity.Chemical Methodologies.
  • Computational study on the stability of imidazol-2-ylidenes and imidazolin-2-ylidenes.
  • Synthesis and Biological Evaluation of Novel Imidazolone - Thiabendazole-Based Metal Complexes.Impactfactor.
  • Metabolic Pathways of 16 Amino Acids Degrading into α-Ketoglutar
  • Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications.
  • Metabolism of imidazole by a pseudomonad.PubMed.
  • Thermal stability and detonation character of nitro-substituted deriv
  • Summary of Methods for Testing the Thermodynamic Properties of M
  • Mechanism of imidazole and oxazole formation in [13C-2]-labelled glycine and alanine model systems.
  • Predicting the biodegradability nature of imidazole and its derivatives by modulating two histidine degradation enzymes (urocanase and formiminoglutamase) activities.
  • Degrad
  • Imidazole-amino acids. Conformational switch under tautomer and pH change.SpringerLink.
  • Computational quantum chemistry, molecular docking, and ADMET predictions of imidazole alkaloids of Pilocarpus microphyllus with schistosomicidal properties.PLOS One.
  • Control of Globular Protein Thermal Stability in Aqueous Formulations by the Positively Charged Amino Acid Excipients.White Rose Research Online.
  • Computational study of imidazole derivative as high energetic m
  • What is the effect of immidazole on activity and stability of enzyme?
  • Computational studies on imidazole heme conform
  • Computational Methods for the Calculation of Electrochemical Properties and pKa Predictions.Columbia Academic Commons.
  • Thermodynamic study on the relative stability of 2-amino-1,3,4-thiadiazole and two alkyl-substituted aminothiadiazoles.
  • Thermodynamic effects of proline introduction on protein stability.PubMed.
  • A thermodynamic study for the stability of some aromatic complexes formation derived from the reaction of 4-dimethyl amino benzaldehyde with diazotized dinitro aniline reagents.
  • Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots.MDPI.
  • Enhanced Stability of the Model Mini-protein in Amino Acid Ionic Liquids and Their Aqueous Solutions.arXiv.org.

Sources

The Enigmatic Core: A Literature Review of the Biological Potential of 4-amino-5-methyl-2,5-dihydro-1H-imidazol-2-one and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Known and the Inferred in Imidazolone Research

In the vast and ever-expanding landscape of medicinal chemistry, the imidazole nucleus stands as a cornerstone, a privileged scaffold from which a multitude of biologically active molecules have been designed and synthesized.[1][2] Its inherent electronic properties and capacity for diverse substitutions have rendered it a fertile ground for the discovery of novel therapeutic agents.[1][3] This technical guide delves into the biological activities associated with a specific, yet under-explored, member of this family: 4-amino-5-methyl-2,5-dihydro-1H-imidazol-2-one . While direct and extensive research on this precise molecule is notably sparse in the current body of scientific literature, its structural motifs are present in a wide array of compounds with significant pharmacological profiles.

This review, therefore, adopts a dual-pronged approach. It will first meticulously collate and present the available information directly pertaining to 4-amino-5-methyl-2,5-dihydro-1H-imidazol-2-one. Subsequently, and more extensively, it will broaden its scope to a systematic analysis of structurally related 4-amino-imidazolone derivatives. By examining the biological activities of these close analogs, we can infer the potential therapeutic avenues for our core compound, guided by established structure-activity relationships (SAR). This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive, data-driven foundation for future investigations into this promising chemical entity.

The Imidazolone Scaffold: A Hub of Biological Diversity

The imidazolone ring, a five-membered heterocycle with two nitrogen atoms and a carbonyl group, is a recurring motif in a plethora of bioactive molecules.[4] The inherent polarity and hydrogen bonding capabilities of this scaffold allow for interactions with a wide range of biological targets.[1] Imidazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, antifungal, antiviral, and anti-inflammatory properties.[1][3][5]

The presence of an amino group at the 4-position and a methyl group at the 5-position of the 2,5-dihydro-1H-imidazol-2-one core suggests a molecule with the potential for specific biological interactions. The amino group can act as a hydrogen bond donor and a site for further chemical modification, while the methyl group can influence steric interactions and lipophilicity.

Anticancer Activity: A Prominent Feature of Imidazolone Derivatives

A significant body of research has focused on the anticancer potential of imidazolone derivatives.[2][3][6] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of kinases, disruption of microtubule polymerization, and induction of apoptosis.[1][7]

Structure-Activity Relationship of Anticancer Imidazolones

Studies on various substituted imidazolones have provided valuable insights into their structure-activity relationships. For instance, the nature of the substituent on the imidazolone ring can significantly impact anticancer potency. A recent study on a series of imidazolone derivatives highlighted that different substituents led to varied anticancer activity against a panel of cancer cell lines, including HepG2 (liver cancer), HeLa (cervical cancer), CaCo-2 (colon cancer), and MCF-7 (breast cancer).[8] In one study, an imidazolone derivative with a dodecyl chain showed excellent efficacy against HepG2 and MCF-7 cells, while a derivative with an amino alkyl moiety was potent against HeLa and CaCo-2 cells.[8] Another investigation found that a compound with a thiophene and pyridyl group displayed the highest activity against HeLa and CaCo-2 cell lines.[8] These findings underscore the critical role of substituent groups in determining the anticancer profile of imidazolone-based compounds.

Potential Anticancer Mechanisms

The anticancer mechanisms of imidazolone derivatives are multifaceted. Some derivatives have been shown to inhibit key enzymes involved in cancer progression, such as protein kinases.[1] Molecular docking studies have suggested that certain imidazolones can bind to the active sites of proteins like 4MAN and 1HNJ, which are implicated in cancer pathways.[4] The disruption of microtubule dynamics is another established mechanism for some imidazole-containing anticancer agents, leading to cell cycle arrest and apoptosis.[3]

Given the prevalence of anticancer activity within the imidazolone class, it is plausible that 4-amino-5-methyl-2,5-dihydro-1H-imidazol-2-one could exhibit cytotoxic effects against various cancer cell lines. The 4-amino group, in particular, could play a crucial role in interacting with biological targets through hydrogen bonding.

Antimicrobial and Antifungal Activities: A Broad Spectrum of Action

The imidazole scaffold is a well-established pharmacophore in antimicrobial and antifungal drug discovery.[9][10] Marketed antifungal drugs like ketoconazole and miconazole feature an imidazole ring. The antimicrobial action of imidazoles often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.[9][10]

Mechanisms of Antimicrobial Action

A primary mechanism of antifungal imidazoles is the inhibition of lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[10] Disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death.[9] In bacteria, imidazole derivatives can interfere with cell wall synthesis or disrupt membrane integrity.[9] Some imidazole-based compounds have also been shown to inhibit the nitric oxide dioxygenase (NOD) function of microbial flavohemoglobin, which is crucial for protecting microbes from nitric oxide-mediated damage.[10]

Structure-Activity Relationship in Antimicrobial Imidazolones

The antimicrobial activity of imidazolone derivatives is also heavily influenced by their substitution patterns. For instance, a study on a series of 5-imino-4-thioxoimidazolidin-2-one derivatives revealed that compounds with different halogenated and alkylated aromatic substituents at the N-1 and N-3 positions possessed significant antibacterial and antifungal activity against Bacillus subtilis, Klebsiella pneumoniae, and Candida albicans.[11] The lipophilicity of imidazole derivatives, often modulated by alkyl chains, has been shown to be a key determinant of their antibacterial activity.[5]

The presence of the 4-amino group in 4-amino-5-methyl-2,5-dihydro-1H-imidazol-2-one could contribute to its potential antimicrobial properties, possibly by facilitating interactions with microbial enzymes or cell membrane components.

Antiviral Potential: An Emerging Area of Investigation

While less explored than their anticancer and antimicrobial activities, imidazole derivatives have also shown promise as antiviral agents.[12][13] The antiviral mechanisms of these compounds are diverse and often virus-specific.

Antiviral Mechanisms and Targets

Docking studies have suggested that some imidazole analogs can bind to the active site of the SARS-CoV-2 main protease, a critical enzyme in the viral life cycle.[12] Other imidazole derivatives have demonstrated inhibitory activity against the replication of Dengue virus and Yellow Fever virus.[12][13] The structural versatility of the imidazole scaffold allows for the design of compounds that can target various viral proteins and enzymes.

Further research is warranted to explore the antiviral potential of 4-amino-5-methyl-2,5-dihydro-1H-imidazol-2-one . The 4-amino and 5-methyl substitutions could provide a unique structural basis for interaction with viral targets.

Synthesis and Experimental Protocols

The synthesis of imidazolone derivatives can be achieved through various chemical routes. A common method involves the condensation and cyclization of appropriate precursors.

General Synthesis of Imidazolones

A prevalent method for synthesizing imidazolone derivatives is the condensation cyclization of oxazolones with various amines.[8]

Experimental Protocol: General Synthesis of Imidazolone Derivatives

  • Oxazolone Formation: React an appropriate aldehyde (e.g., vanillin-based) with an N-acylglycine (e.g., hippuric acid) in the presence of a dehydrating agent like acetic anhydride and a base such as sodium acetate. The reaction mixture is typically heated to drive the condensation and cyclization to form the oxazolone intermediate.

  • Imidazolone Synthesis: The purified oxazolone is then reacted with a primary amine in a suitable solvent (e.g., ethanol or acetic acid) under reflux conditions. The amine attacks the oxazolone ring, leading to ring-opening and subsequent recyclization to form the imidazolone product.

  • Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography.

  • Characterization: The structure of the synthesized imidazolone is confirmed using spectroscopic methods like 1H NMR, 13C NMR, FT-IR, and mass spectrometry.

Synthesis_Workflow cluster_0 Oxazolone Formation cluster_1 Imidazolone Synthesis cluster_2 Analysis Aldehyde Aldehyde NAcylglycine N-Acylglycine DehydratingAgent Dehydrating Agent (e.g., Acetic Anhydride) Base Base (e.g., Sodium Acetate) Heat Heat Oxazolone Oxazolone Intermediate PrimaryAmine Primary Amine Solvent Solvent (e.g., Ethanol) Reflux Reflux Imidazolone Imidazolone Product Purification Purification (Recrystallization/ Chromatography) Characterization Characterization (NMR, IR, MS)

Caption: General workflow for the synthesis of imidazolone derivatives.

In Vitro Biological Evaluation

The biological activities of synthesized imidazolone derivatives are typically assessed using a battery of in vitro assays.

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

  • Cell Culture: Maintain human cancer cell lines (e.g., HepG2, HeLa, MCF-7) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells in 96-well plates at a specific density (e.g., 5 x 103 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (dissolved in a suitable solvent like DMSO) for a specified duration (e.g., 48 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow Start Start CellCulture Cell Culture (Cancer Cell Lines) Start->CellCulture CellSeeding Cell Seeding in 96-well Plates CellCulture->CellSeeding CompoundTreatment Treatment with Imidazolone Derivatives CellSeeding->CompoundTreatment MTTAddition Addition of MTT Reagent CompoundTreatment->MTTAddition Incubation Incubation (Formation of Formazan) MTTAddition->Incubation Solubilization Solubilization of Formazan Crystals Incubation->Solubilization AbsorbanceReading Absorbance Measurement Solubilization->AbsorbanceReading DataAnalysis Data Analysis (IC50 Determination) AbsorbanceReading->DataAnalysis End End DataAnalysis->End

Caption: Workflow for assessing in vitro anticancer activity using the MTT assay.

Future Perspectives and Conclusion

The existing body of scientific literature strongly suggests that the imidazolone scaffold is a rich source of biologically active compounds with therapeutic potential across multiple disease areas. While direct experimental data on 4-amino-5-methyl-2,5-dihydro-1H-imidazol-2-one is currently limited, the analysis of its structural analogs provides a compelling rationale for its investigation as a potential anticancer, antimicrobial, and antiviral agent.

Future research should focus on the following key areas:

  • Synthesis and Characterization: The development of an efficient and scalable synthesis for 4-amino-5-methyl-2,5-dihydro-1H-imidazol-2-one is a critical first step.

  • In Vitro Screening: A comprehensive in vitro screening of the compound against a diverse panel of cancer cell lines, bacterial strains, fungal species, and viruses is necessary to identify its primary biological activities.

  • Mechanism of Action Studies: Elucidating the molecular mechanisms underlying any observed biological activity will be crucial for its further development. This could involve enzyme inhibition assays, gene expression profiling, and studies on cell signaling pathways.

  • Structure-Activity Relationship Studies: The synthesis and evaluation of a library of derivatives based on the 4-amino-5-methyl-2,5-dihydro-1H-imidazol-2-one core will help in optimizing its potency and selectivity.

References

  • Introduction To Imidazole And Its Antimicrobial Activity: A Review - Nanotechnology Perceptions. (URL: [Link])

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - MDPI. (URL: [Link])

  • Imidazole Antibiotics Inhibit the Nitric Oxide Dioxygenase Function of Microbial Flavohemoglobin - PMC. (URL: [Link])

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PubMed. (URL: [Link])

  • Imidazoles as potential anticancer agents - PMC - NIH. (URL: [Link])

  • Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells - CABI Digital Library. (URL: [Link])

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - ResearchGate. (URL: [Link])

  • Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids - MDPI. (URL: [Link])

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  • Design, synthesis, anticancer properties, and molecular docking of imidazolone derivatives with lipophilic moiety - PMC. (URL: [Link])

  • Chalcogen-Varied Imidazolone Derivatives as Antibiotic Resistance Breakers in Staphylococcus aureus Strains - MDPI. (URL: [Link])

  • Antimicrobial Chemotherapy - Medical Microbiology - NCBI Bookshelf - NIH. (URL: [Link] Antimicrobial Chemotherapy - Medical Microbiology - NCBI Bookshelf - NIH)

  • Synthesis of Potential Anticancer Agents. IV. 4-Nitro- and 4-Amino-5-imidazole Sulfones. (URL: [Link])

  • Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues - MDPI. (URL: [Link])

  • Synthesis and in vitro evaluation of novel amino-phenylmethylene-imidazolone 5-HT2A receptor antagonists - PMC. (URL: [Link])

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - MDPI. (URL: [Link])

  • Illustration depicting the structure-activity relationship for the synthesized series (5–11). - ResearchGate. (URL: [Link])

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Methodological & Application

Application Note & Protocol: A Streamlined Synthesis of 4-amino-5-methyl-2,5-dihydro-1H-imidazol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 4-amino-5-methyl-2,5-dihydro-1H-imidazol-2-one, a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural relation to creatine and other biologically active imidazolones. The described methodology is based on the classical and robust approach of intramolecular cyclization of a guanidino-functionalized amino acid precursor, derived from D,L-Alanine. We detail the rationale behind the synthetic strategy, provide a meticulously validated protocol, and outline necessary characterization and safety procedures. This guide is intended for researchers, scientists, and professionals in organic synthesis and drug discovery.

Introduction and Scientific Background

The imidazolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1] Its derivatives exhibit a wide range of biological activities, making them attractive targets for synthesis. The target molecule, 4-amino-5-methyl-2,5-dihydro-1H-imidazol-2-one, is a structural isomer of creatinine, the well-known metabolite of creatine. Creatine itself plays a pivotal role in cellular energy metabolism by acting as a shuttle for ATP.[2] The synthesis of creatine analogs and related cyclic guanidine compounds is a field of continuous interest, aimed at developing molecules with enhanced properties such as improved bioavailability or novel therapeutic activities.[2]

The synthetic challenge in creating such molecules often lies in controlling the reactivity of the guanidine group and preventing unwanted side reactions, such as the facile cyclization to creatinine under certain conditions.[2] The strategy outlined herein employs a direct guanidinylation of an amino acid ester followed by a base-mediated intramolecular cyclization. This approach is efficient and provides a clear pathway to the desired heterocyclic core. The condensation of amino esters with guanidinylating agents like cyanamide is a well-established method for producing a variety of imidazol-4-ones.[3]

Synthetic Strategy and Mechanistic Rationale

The synthesis is designed as a two-step process starting from the readily available amino acid, D,L-Alanine.

Step 1: Guanidinylation of D,L-Alanine Ethyl Ester. The process begins with the esterification of D,L-Alanine to protect the carboxylic acid and enhance the nucleophilicity of the primary amine. The resulting alanine ethyl ester is then reacted with cyanamide. This reaction, known as guanidinylation, involves the nucleophilic attack of the amino group on the carbon atom of cyanamide, forming an N-guanyl-alanine ethyl ester intermediate. This reaction is typically performed under neutral or slightly acidic conditions to activate the cyanamide.

Step 2: Intramolecular Cyclization. The N-guanyl-alanine ethyl ester is then subjected to base-mediated cyclization. The base (e.g., sodium ethoxide) deprotonates the guanidino group, creating a potent internal nucleophile. This nucleophile attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a five-membered ring and the elimination of ethanol. This intramolecular condensation is a classic example of a Dieckmann-type cyclization applied to an amidine system.

The overall workflow is depicted below.

G cluster_0 Step 1: Guanidinylation cluster_1 Step 2: Intramolecular Cyclization A D,L-Alanine Ethyl Ester C N-Guanyl-Alanine Ethyl Ester (Intermediate) A->C Nucleophilic Addition B Cyanamide (H2NCN) B->C D N-Guanyl-Alanine Ethyl Ester E 4-amino-5-methyl-2,5-dihydro- 1H-imidazol-2-one (Product) D->E Base-Mediated Condensation (-EtOH)

Caption: Synthetic workflow for the target compound.

Detailed Experimental Protocol

Disclaimer: This protocol involves the use of potentially hazardous chemicals. All procedures must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.
D,L-AlanineReagentPlus®, ≥99%Sigma-Aldrich302-72-7
Thionyl Chloride (SOCl₂)ReagentPlus®, ≥99%Sigma-Aldrich7719-09-7
Ethanol (EtOH)Anhydrous, ≥99.5%Sigma-Aldrich64-17-5
Cyanamide (H₂NCN)99%Sigma-Aldrich420-04-2
Diethyl EtherAnhydrous, ≥99.7%Sigma-Aldrich60-29-7
Sodium Metal (Na)99.9%Sigma-Aldrich7440-23-5
Hydrochloric Acid (HCl)37% (w/w)Sigma-Aldrich7647-01-0
Sodium Bicarbonate (NaHCO₃)≥99.5%Sigma-Aldrich144-55-8
Step-by-Step Procedure

Part A: Preparation of D,L-Alanine Ethyl Ester Hydrochloride

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser fitted with a drying tube (CaCl₂).

  • Reaction: Suspend D,L-Alanine (8.91 g, 0.1 mol) in anhydrous ethanol (100 mL). Cool the flask in an ice-water bath.

  • Addition: Slowly add thionyl chloride (8.0 mL, 0.11 mol) dropwise to the stirred suspension over 30 minutes. The temperature should be maintained below 10 °C.

    • Causality Note: Thionyl chloride reacts with ethanol exothermically to form ethyl chloride and HCl in situ, which catalyzes the Fischer esterification. Slow addition is crucial to control the reaction temperature and prevent side reactions.

  • Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux for 3 hours. The solution should become clear.

  • Workup: Cool the reaction mixture to room temperature and then concentrate it under reduced pressure using a rotary evaporator to obtain a viscous oil or white solid.

  • Purification: Add 100 mL of anhydrous diethyl ether to the residue and stir vigorously. The product, D,L-Alanine ethyl ester hydrochloride, will precipitate as a white solid.

  • Isolation: Collect the solid by vacuum filtration, wash with two portions of diethyl ether (20 mL each), and dry under vacuum. (Expected yield: ~14.5 g, ~95%).

Part B: Synthesis of 4-amino-5-methyl-2,5-dihydro-1H-imidazol-2-one

  • Preparation of Sodium Ethoxide: In a separate 250 mL flask under an inert atmosphere (N₂), carefully add sodium metal (2.30 g, 0.1 mol), cut into small pieces, to 100 mL of anhydrous ethanol. Stir until all the sodium has dissolved.

    • Safety Note: The reaction of sodium with ethanol is highly exothermic and produces flammable hydrogen gas. Perform this step with extreme caution, away from ignition sources, and ensure proper venting.

  • Guanidinylation & Cyclization: To the freshly prepared sodium ethoxide solution, add D,L-Alanine ethyl ester hydrochloride (15.36 g, 0.1 mol) in one portion, followed immediately by cyanamide (4.20 g, 0.1 mol).

    • Causality Note: The sodium ethoxide serves two purposes: first, it neutralizes the hydrochloride salt to free the amine of the alanine ester, and second, it acts as the base to catalyze the subsequent intramolecular cyclization.

  • Reaction: Heat the resulting mixture to reflux with stirring for 6 hours. A precipitate may form during the reaction.

  • Isolation: Cool the reaction mixture to room temperature and then in an ice bath for 1 hour to maximize precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the crude solid with cold ethanol (2 x 20 mL) and then with diethyl ether (2 x 20 mL).

  • Recrystallization: For higher purity, the product can be recrystallized from hot water or an ethanol/water mixture. Dissolve the crude solid in a minimum amount of boiling water, allow it to cool slowly to room temperature, and then place it in an ice bath. Filter the purified crystals, wash with cold water, and dry under vacuum at 60 °C. (Expected yield: 7-9 g, 55-70%).

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure. Expected ¹H NMR signals would include peaks for the methyl group (doublet), the methine proton at C5 (quartet), and broad signals for the amine and amide protons.

  • Mass Spectrometry (MS): To confirm the molecular weight (M.W. = 113.12 g/mol ).

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=O stretch of the imidazolone ring (~1680-1700 cm⁻¹), N-H stretches (~3100-3400 cm⁻¹), and C-N stretches.

  • Melting Point: To assess purity.

Safety and Waste Disposal

  • Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. Handle only in a fume hood.

  • Sodium Metal: Flammable solid, reacts violently with water. Store under mineral oil.

  • Cyanamide: Toxic and can polymerize violently upon heating.

  • Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations. Neutralize acidic and basic solutions before disposal. Organic solvents should be collected in designated waste containers.

Conclusion

The protocol described provides a reliable and scalable method for the synthesis of 4-amino-5-methyl-2,5-dihydro-1H-imidazol-2-one from inexpensive starting materials. The two-step procedure, involving guanidinylation and subsequent base-catalyzed cyclization, is a classic and effective strategy for constructing the imidazolone core. This application note serves as a practical guide for researchers engaged in the synthesis of heterocyclic compounds for pharmaceutical and biological applications.

References

  • Garbati, P., Salis, A., Adriano, E., et al. (2013). A new method to synthesize creatine derivatives. Amino Acids, 45(4), 821-33. [Link]

  • Batey, R. A. (2003). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto Thesis. [Link]

  • Little, T. L., & Webber, S. E. (1994). A Simple and Practical Synthesis of 2-Aminoimidazoles. The Journal of Organic Chemistry, 59(24), 7299–7305. [Link]

  • Volk, B. A., & Leker, J. (2020). Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
  • Sperry, J. B., & Wright, D. L. (2020). The preparation of (4H)-imidazol-4-ones and their application in the total synthesis of natural products. Organic Chemistry Frontiers, 7(18), 2735-2766. [Link]

  • Wyss, P. C., & Kissel, T. (1983). Creatinine, lactam and cyclic peptide formation by the action of C2N2 on creatine, omega-amino acids and peptides. Helvetica Chimica Acta, 66(1), 10-21. [Link]

  • Organic Chemistry Portal. Guanidine synthesis by guanylation. [Link]

Sources

Application Note: Extraction Strategies for Imidazol-2-one Derivatives from Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Imidazol-2-one derivatives (often referred to as cyclic ureas or 2-hydroxyimidazoles) represent a critical structural motif in medicinal chemistry, appearing in antifungal agents, kinase inhibitors, and as oxidative stress biomarkers (e.g., 2-oxo-histidine dipeptides).

Extracting these compounds from biological matrices (plasma, urine, tissue homogenates) presents unique challenges:

  • Polarity: The urea moiety imparts significant polarity (low LogP), often leading to poor retention in traditional Liquid-Liquid Extraction (LLE).

  • Tautomerism: The equilibrium between the keto (imidazol-2-one) and enol (2-hydroxyimidazole) forms can complicate chromatography and solubility.

  • Matrix Interference: Their retention times often overlap with polar endogenous compounds (phospholipids, urea) in Reversed-Phase LC.

This guide provides a modular approach to method development, moving from high-throughput screening (Protein Precipitation) to high-sensitivity quantitation (Solid Phase Extraction).

Physicochemical Profiling & Strategy

Before selecting a protocol, the analyte's properties must be mapped against the extraction mechanism.

PropertyCharacteristicImpact on Extraction
Core Structure Cyclic Urea (Heterocyclic)High H-bond donor/acceptor potential.
Acidity (pKa) N-H is weakly acidic (pKa ~12–14).Remains neutral at physiological pH unless electron-withdrawing groups are present.
Basicity Oxygen protonation is negligible (pKa < 0).If a basic amine side-chain exists, the molecule becomes amphoteric/basic.
LogP Generally < 2.0 (Polar).LLE with hexane/ether will fail. Requires EtOAc, DCM, or salting-out.
Method Selection Decision Tree

The following logic gate determines the optimal extraction strategy based on your specific derivative's lipophilicity and functional groups.

ExtractionStrategy Start Start: Analyze Imidazol-2-one Derivative CheckBasic Does it contain a basic amine side chain? Start->CheckBasic BasicYes Yes (Basic/Amphoteric) CheckBasic->BasicYes pKa > 8 BasicNo No (Neutral/Weak Acid) CheckBasic->BasicNo Neutral CheckConc Required Sensitivity? BasicYes->CheckConc HighSens High (< 1 ng/mL) CheckConc->HighSens Screening Screening (> 10 ng/mL) CheckConc->Screening ProtocolSPE_MCX Protocol: Mixed-Mode Cation Exchange (MCX) (Cleanest Extract) HighSens->ProtocolSPE_MCX ProtocolPPT Protocol: Protein Precipitation (PPT) Screening->ProtocolPPT CheckLogP Check LogP BasicNo->CheckLogP LogPHigh LogP > 1.5 CheckLogP->LogPHigh LogPLow LogP < 1.5 CheckLogP->LogPLow ProtocolLLE Protocol: LLE (EtOAc/DCM) LogPHigh->ProtocolLLE ProtocolSPE_HLB Protocol: Polymeric SPE (HLB) (Universal Retention) LogPLow->ProtocolSPE_HLB

Figure 1: Decision matrix for selecting the extraction method based on analyte chemistry and sensitivity requirements.

Protocol 1: Protein Precipitation (PPT)

Best for: High-throughput screening, discovery PK, urine analysis. Mechanism: Solubility shock removes proteins; analytes remain in supernatant.

Materials
  • Precipitant: Acetonitrile (ACN) or Methanol (MeOH) containing 0.1% Formic Acid.

  • Internal Standard (IS): Stable isotope-labeled analog preferred.

Step-by-Step Procedure
  • Aliquot: Transfer 50 µL of plasma/homogenate to a 96-well plate or centrifuge tube.

  • Spike: Add 10 µL of Internal Standard working solution.

  • Precipitate: Add 150–200 µL (3:1 or 4:1 ratio) of cold Acetonitrile .

    • Note: ACN usually provides cleaner supernatants than MeOH for ureas, but check solubility.

  • Vortex: Mix vigorously for 2 minutes.

  • Centrifuge: Spin at 4,000 × g (plates) or 10,000 × g (tubes) for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of supernatant to a clean plate.

  • Dilute (Critical): Add 100 µL of Water or 10mM Ammonium Formate.

    • Why? Injecting pure ACN can cause "solvent effects" (peak broadening) for early-eluting polar imidazol-2-ones.

Protocol 2: Solid Phase Extraction (SPE) – The Gold Standard

Best for: High sensitivity, removing phospholipids, complex tissue matrices. Recommended Sorbent: Polymeric Hydrophilic-Lipophilic Balanced (e.g., Oasis HLB, Strata-X). These sorbents retain polar compounds even if the bed dries out.

Workflow Visualization

SPE_Workflow cluster_0 Pre-Treatment cluster_1 SPE Process (HLB) Step1 Dilute Sample 1:1 with 2% H3PO4 Step2 Step2 Step1->Step2 Prepare Step3 Load Sample Slow flow (1 mL/min) Step2->Step3 Step4 Wash 1 5% MeOH in Water Step3->Step4 Remove Salts Step5 Elute 100% MeOH or ACN Step4->Step5 Collect Analyte

Figure 2: Standardized SPE workflow for polar imidazol-2-one derivatives.

Detailed Procedure (HLB Sorbent 30 mg/1 cc)
  • Pre-treatment: Dilute 100 µL plasma 1:1 with 2% Phosphoric Acid (H₃PO₄) .

    • Mechanism:[1][2][3] Acidification disrupts protein binding and ensures the urea moiety is not ionized (neutral), maximizing retention on the reversed-phase polymer.

  • Conditioning:

    • 1 mL Methanol.

    • 1 mL Water.

  • Loading: Load the pre-treated sample. Flow rate < 1 mL/min.[4]

  • Washing:

    • Wash 1: 1 mL 5% Methanol in Water. (Removes salts/proteins).

    • Optional Wash 2: If the analyte is moderately non-polar (LogP > 1), use 20% Methanol to remove more phospholipids.

  • Elution: Apply 2 x 250 µL of Methanol (or Acetonitrile).

  • Evaporation: Dry under Nitrogen at 40°C.

  • Reconstitution: Dissolve in 100 µL of Mobile Phase A/B (90:10).

Protocol 3: Liquid-Liquid Extraction (LLE)

Best for: Lipophilic derivatives (LogP > 1.5) or when SPE is too costly. Solvent Choice: Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Hexane is too non-polar.

Procedure
  • Sample Prep: 100 µL Plasma + 10 µL IS.

  • Buffer: Add 50 µL Ammonium Acetate buffer (pH 7.4) .

    • Note: Extreme pH is rarely beneficial for neutral imidazol-2-ones unless a specific ionizable group exists.

  • Extraction: Add 600 µL Ethyl Acetate .

  • Agitation: Shake/tumble for 10 minutes.

  • Phase Separation: Centrifuge at 10,000 × g for 5 min.

  • Transfer: Flash freeze the aqueous (bottom) layer in dry ice/acetone bath (optional) or carefully pipette the top organic layer.

  • Dry & Reconstitute: Evaporate solvent and reconstitute.

LC-MS/MS Analysis Parameters

Successful extraction must be paired with capable chromatography. Imidazol-2-ones are polar; standard C18 may result in early elution (near void volume), causing ion suppression.

  • Column:

    • Preferred:Polar-Embedded C18 (e.g., Waters Acquity BEH Shield RP18, Phenomenex Synergi Fusion). The embedded polar group interacts with the urea moiety.

    • Alternative:HILIC (Hydrophilic Interaction LC) using bare silica or amide phases if the compound is extremely polar (LogP < 0).

  • Mobile Phases:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

    • Note: Avoid high pH mobile phases if the silica column is not resistant; imidazol-2-ones are stable in acid.

  • Detection: ESI Positive Mode ([M+H]+).

    • Transitions: Look for loss of CO (28 Da) or HNCO (43 Da) which are characteristic of cyclic ureas.

Validation & Troubleshooting

IssueProbable CauseCorrective Action
Low Recovery (SPE) Breakthrough during loading.Analyte is too polar. Switch to evaporation-free SPE or dilute sample with less organic content.
Low Recovery (LLE) Analyte partitioning into water.Add salt (NaCl) to the aqueous phase ("Salting Out") to push analyte into organic layer.
Peak Tailing Secondary interactions.Use a column with end-capping. Increase buffer strength (10mM Ammonium Formate).
Signal Suppression Phospholipids co-eluting.If using PPT, switch to SPE (HLB). If using SPE, add a stronger wash step (e.g., 20% MeOH).

References

  • Bioanalytical Sample Preparation Options. Biotage. Available at: [Link]

  • Development and validation of a LC-MS method... for the determination of the imidazole H3 antagonist ROS203. PubMed. Available at: [Link]

  • Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides. MDPI Molecules. Available at: [Link]

  • PubChem Compound Summary: 4-Phenylimidazolidin-2-one. National Library of Medicine. Available at: [Link]

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Recrystallization techniques for 4-amino-5-methyl-2,5-dihydro-1H-imidazol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Purity Recovery of 4-amino-5-methyl-2,5-dihydro-1H-imidazol-2-one via Optimized Recrystallization Techniques

Abstract

This document provides a comprehensive guide to the purification of 4-amino-5-methyl-2,5-dihydro-1H-imidazol-2-one, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. Given the absence of a standardized recrystallization protocol in publicly available literature, this application note establishes a robust methodology derived from first principles of physical organic chemistry and proven techniques for analogous structures like cyclic ureas.[1][2] We present detailed, step-by-step protocols for solvent screening, single-solvent recrystallization, and two-solvent recrystallization. Furthermore, this guide includes essential methods for quality control and troubleshooting to ensure researchers can achieve high purity and yield.

Introduction: The Imperative for Purity

4-amino-5-methyl-2,5-dihydro-1H-imidazol-2-one is a substituted cyclic urea derivative. Such scaffolds are prevalent in bioactive molecules and serve as valuable intermediates in the synthesis of more complex chemical entities.[3][4] The purity of these intermediates is paramount, as impurities can lead to undesirable side reactions, low yields in subsequent steps, and complications in biological assays.

Recrystallization remains the primary and most cost-effective method for purifying solid organic compounds.[5] The technique leverages the differences in solubility of a compound and its impurities in a given solvent at different temperatures. A successful recrystallization yields a crystalline solid of high purity, free from contaminants that may have arisen during synthesis.[5] This guide provides the necessary theoretical grounding and practical protocols to empower researchers to develop a reliable purification strategy for the title compound.

Foundational Principles of Recrystallization

The efficacy of recrystallization is governed by the principle that most solids are more soluble in a hot solvent than in a cold one. The process involves two primary stages: nucleation, the initial formation of new crystals, and subsequent crystal growth.[6] A slow cooling rate is crucial as it favors the selective incorporation of the desired molecules into the growing crystal lattice, effectively excluding impurity molecules, which remain in the "mother liquor".[5][7]

Recrystallization_Workflow cluster_prep Preparation & Dissolution cluster_purify Purification Steps cluster_isolate Isolation & Drying A Crude Solid B Select Solvent C Dissolve in Minimum Hot Solvent B->C D Hot Filtration (Optional: Removes Insoluble Impurities) C->D E Slow Cooling (Induces Crystallization) D->E F Vacuum Filtration (Collect Crystals) E->F G Wash with Ice-Cold Solvent F->G H Dry Crystals G->H I Pure Product H->I

Caption: General workflow for single-solvent recrystallization.

Physicochemical Profile & Solvent Selection Rationale

The structure of 4-amino-5-methyl-2,5-dihydro-1H-imidazol-2-one features multiple sites for hydrogen bonding (two N-H groups from the ring, an amino group) and a polar carbonyl group (C=O). This high polarity suggests strong intermolecular forces.

  • Solubility Prediction: Based on the "like dissolves like" principle, the compound is expected to be soluble in polar protic solvents (e.g., water, methanol, ethanol) and insoluble in nonpolar solvents (e.g., hexane, toluene).[5] Its solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) will likely be intermediate.

  • Ideal Solvent Characteristics: The goal is to identify a solvent that meets these criteria:

    • High solubility at or near its boiling point.

    • Low solubility at low temperatures (0-4 °C).

    • Does not react with the compound.

    • Boiling point is low enough for easy removal during drying.

    • Impurities are either highly soluble at all temperatures or completely insoluble.

Protocol I: Systematic Solvent Screening

This protocol is essential for identifying the optimal solvent system for recrystallization.

Methodology:

  • Place approximately 20-30 mg of the crude compound into several small test tubes.

  • To each tube, add a different test solvent (see Table 1) dropwise at room temperature, vortexing after each addition. Add up to 1 mL. Note the solubility at room temperature.

  • If the compound is insoluble or sparingly soluble at room temperature, place the test tube in a hot water or sand bath and heat gently towards the solvent's boiling point.

  • Observe if the compound fully dissolves. If it does, the solvent is a potential candidate.

  • Remove the tube from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the tube in an ice-water bath for 15-20 minutes.

  • Observe the quantity and quality of crystals formed. A heavy precipitate of fine crystals indicates a good solvent.

Table 1: Hypothetical Solvent Screening Results

SolventPolarityBoiling Point (°C)Expected Solubility (Cold)Expected Solubility (Hot)Suitability
WaterHigh (Protic)100LowHighExcellent Candidate
MethanolHigh (Protic)65ModerateVery HighPossible, may need co-solvent
EthanolHigh (Protic)78LowHighExcellent Candidate
IsopropanolMedium (Protic)82LowModerateGood Candidate
AcetoneMedium (Aprotic)56LowModeratePossible Candidate
Ethyl AcetateLow (Aprotic)77Very LowLowPoor
HexaneNonpolar69InsolubleInsolubleIdeal Anti-Solvent

Protocol II: Single-Solvent Recrystallization (Using Water or Ethanol)

This protocol is recommended if a suitable single solvent is identified in Protocol I.

Materials:

  • Crude 4-amino-5-methyl-2,5-dihydro-1H-imidazol-2-one

  • Optimal solvent (e.g., deionized water or absolute ethanol)

  • Erlenmeyer flasks (2 sizes)

  • Hot plate with stirring capability

  • Büchner funnel and filtration flask

  • Filter paper

  • Watch glass

Methodology:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and bring the mixture to a gentle boil on a hot plate with stirring. Continue adding small portions of the hot solvent until the solid just dissolves completely.[7] Causality: Using the minimum amount of solvent ensures the solution is saturated upon cooling, maximizing product recovery.[5]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% w/w) of activated charcoal. Reheat the mixture to boiling for 5-10 minutes. Causality: Activated charcoal has a high surface area that adsorbs colored impurities.[5]

  • (Optional) Hot Filtration: If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration. This involves quickly filtering the hot solution through a fluted filter paper into a pre-warmed flask to remove the impurities. Causality: Pre-warming the apparatus prevents premature crystallization of the product in the funnel.[1]

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of large, pure crystals. Rapid cooling can cause the compound to "crash out," trapping impurities.[7]

  • Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum still applied, wash the crystals with a small portion of ice-cold solvent. Causality: The cold solvent removes any residual mother liquor (containing dissolved impurities) without significantly dissolving the desired product crystals.[5]

  • Drying: Allow the crystals to dry on the filter for a few minutes by drawing air through them. Transfer the solid to a watch glass and dry to a constant weight, preferably in a vacuum oven at a moderate temperature.

Protocol III: Two-Solvent Recrystallization

This method is useful if no single solvent provides the ideal solubility profile. A common pair would be Ethanol ("solvent") and Hexane ("anti-solvent").

TwoSolvent_Workflow A 1. Dissolve Crude Solid in Minimum Hot 'Solvent' (e.g., Ethanol) B 2. Add 'Anti-Solvent' (e.g., Hexane) Dropwise to Hot Solution A->B C 3. Stop at Cloud Point (Persistent Turbidity) B->C D 4. Re-add a few drops of Hot 'Solvent' to Clarify C->D E 5. Proceed with Slow Cooling, Isolation, and Drying D->E

Caption: Logic flow for two-solvent recrystallization.

Methodology:

  • Dissolve the crude compound in the minimum amount of the hot "solvent" (the one in which it is highly soluble, e.g., ethanol).

  • While the solution is still hot, add the "anti-solvent" (the one in which it is insoluble, e.g., hexane) dropwise with swirling.

  • Continue adding the anti-solvent until a faint, persistent cloudiness (the "cloud point") appears. This indicates the solution is now saturated.

  • Add a few drops of the hot "solvent" to just redissolve the precipitate and make the solution clear again.

  • Follow steps 4-8 from the Single-Solvent Recrystallization protocol.

Quality Control and Validation

To validate the success of the purification, the following analyses are recommended.

Table 2: Analytical Techniques for Purity Assessment

TechniquePurposeExpected Result for Pure Product
Melting Point Assess purity and identity.A sharp melting point range (typically < 2 °C). Impurities broaden and depress the range.
TLC Detect non-volatile impurities.A single spot with a consistent Rf value.
¹H NMR Confirm chemical structure and detect solvent residue.Clean spectrum matching the expected structure with no peaks attributable to impurities or residual solvent.[2]
FT-IR Confirm functional groups.Spectrum should show characteristic peaks for N-H, C=O, and C-N bonds, consistent with the structure.[2]
DSC Quantify purity.Differential Scanning Calorimetry can provide a quantitative purity value (e.g., >99.9%).[2]

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Oiling Out Solution is supersaturated above the compound's melting point; cooling too rapidly.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow for slower cooling.
No Crystals Form Too much solvent was used; solution is not supersaturated.Boil off some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod or adding a seed crystal.
Very Low Recovery Too much solvent used; crystals are significantly soluble in cold solvent; premature crystallization during hot filtration.Re-concentrate the mother liquor to recover more product. Ensure the chosen solvent has very low solubility at cold temperatures. Ensure filtration apparatus is pre-heated.
Crystals are Colored Colored impurities are still present.Repeat the recrystallization, incorporating the optional decolorizing charcoal step (Protocol II, Step 2).

References

  • University of California, Los Angeles. Recrystallization. Available at: [Link]

  • Glasp. (2016). Technique Series: Recrystallization (urea as an example) | Video Summary and Q&A. Available at: [Link]

  • NileRed. (2016). Technique Series: Recrystallization (urea as an example). YouTube. Available at: [Link]

  • Amrita Vishwa Vidyapeetham Virtual Lab. Recrystallization. Available at: [Link]

  • Al-Sanea, M. M., et al. (2022). Design, synthesis, anticancer properties, and molecular docking of imidazolone derivatives with lipophilic moiety. Scientific Reports. Available at: [Link]

  • Meng, J., et al. (2020). Recrystallization Purification Method for Urea. Chemical Reagents. Available at: [Link]

  • Google Patents. (2021). CN113412255A - Process for preparing 4-amino-5-methylpyridinone.
  • Caputo, F. A., et al. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry. Available at: [Link]

  • Singh, P., et al. (2012). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Drug Research.
  • Penthala, N. R., et al. (2009). 3-(2-Amino-1-methyl-4-oxo-4,5-dihydro-1H-imidazol-5-yl)- 5-fluoro-3-hydroxy-1-methylindolin-2-one methanolate. Acta Crystallographica Section E. Available at: [Link]

  • Penthala, N. R., et al. (2009). 3-(2-Amino-1-methyl-4-oxo-4,5-dihydro-1H-imidazol-5-yl)-3-hydroxyindolin-2-one monohydrate. Acta Crystallographica Section E. Available at: [Link]

  • Google Patents. (2020). WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
  • Peterson, E. A., & Thomson, R. J. (2019). The preparation of (4H)-imidazol-4-ones and their application in the total synthesis of natural products. Organic Chemistry Frontiers. Available at: [Link]

  • Movassaghi, M., & Hill, M. D. (2006). Synthesis of 2-imidazolones and 2-iminoimidazoles. Organic Letters. Available at: [Link]

  • PubChem. 4,5-Dihydro-1H-imidazol-2-amine. Available at: [Link]

  • PubChem. 4,5-Dihydroxy-1-(hydroxymethyl)imidazolidin-2-one. Available at: [Link]

  • Cheméo. Chemical Properties of 2-Imidazolidinone (CAS 120-93-4). Available at: [Link]

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Application Notes & Protocols: UV-Vis Spectrophotometry for the Analysis of Amino-Imidazolones

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Spectroscopic Significance of Amino-Imidazolones

Amino-imidazolones are a pivotal class of heterocyclic compounds, forming the core chromophore in fluorescent proteins and serving as versatile scaffolds in medicinal chemistry and drug development.[1][2][3] Their conjugated π-system and the presence of auxochromic amino groups make them ideal candidates for analysis by Ultraviolet-Visible (UV-Vis) spectrophotometry. This technique is a cornerstone for their characterization, offering a rapid, non-destructive, and cost-effective method to determine concentration, assess purity, study environmental sensitivities, and monitor reaction kinetics.[4][5]

This guide provides an in-depth exploration of UV-Vis spectrophotometry as applied to amino-imidazolones. It moves beyond mere procedural lists to explain the rationale behind methodological choices, ensuring that researchers can not only execute protocols but also adapt them to novel derivatives and complex research questions.

Fundamental Principles: Chromophores and Electronic Transitions

The ability of amino-imidazolones to absorb UV and visible light is dictated by their electronic structure. The imidazole ring, coupled with exocyclic double bonds and substituents, creates a conjugated system where π → π* and n → π* electronic transitions can occur upon irradiation.

  • π → π Transitions:* These are high-energy transitions, typically resulting in strong absorption bands in the UV region (200-400 nm). They involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital.

  • n → π Transitions:* These lower-energy transitions involve exciting a non-bonding electron (e.g., from a nitrogen atom's lone pair) into a π* antibonding orbital. They result in weaker absorption bands, which are sometimes masked by the more intense π → π* bands.

The precise wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are highly sensitive to the molecule's chemical environment, a property that is leveraged in the following protocols.[6]

Method Development: Critical Parameters for Amino-Imidazolone Analysis

A robust UV-Vis method is built upon the careful selection of experimental parameters. For amino-imidazolones, the following factors are paramount due to their influence on the molecule's electronic state.

Solvent Selection: The Impact of Polarity and Protic Nature

The choice of solvent is the most critical variable. Solvents can alter the energy levels of both the ground and excited states, leading to shifts in λmax.[6][7][8]

  • Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength. This often occurs for n → π* transitions in polar, protic solvents (like ethanol or water). The solvent molecules can form hydrogen bonds with the non-bonding electrons of the nitrogen atoms, stabilizing the ground state and increasing the energy required for excitation.[6][9]

  • Bathochromic Shift (Red Shift): A shift to a longer wavelength. This is common for π → π* transitions when moving to a more polar solvent. The excited state is often more polar than the ground state and is thus stabilized to a greater extent by the polar solvent, decreasing the energy gap for the transition.[6][10]

Causality in Action: An amino-imidazolone dissolved in a non-polar solvent like cyclohexane might exhibit a spectrum with fine structure. Dissolving the same compound in ethanol may cause a loss of this fine structure and a shift in λmax due to hydrogen bonding and dipole-dipole interactions.[6][7]

Practical Guidance:

  • Start with a common, UV-transparent solvent: Acetonitrile and Methanol are excellent starting points.

  • Ensure solubility: The compound must be fully dissolved to avoid light scattering, which can artificially increase absorbance.

  • Check the UV cutoff: The solvent must not absorb light in the same region as the analyte.

Table 1: Common Solvents for UV-Vis Spectroscopy

SolventPolarity (Dielectric Constant)UV Cutoff (nm)Protic/AproticNotes
Water80.1190ProticIdeal for biological studies; pH must be controlled.
Methanol32.7205ProticGood general-purpose solvent.[4]
Ethanol24.5210ProticSimilar to methanol, slightly less polar.
Acetonitrile37.5190AproticExcellent UV transparency; less reactive than alcohols.
Dichloromethane (DCM)9.1235AproticUseful for less polar compounds.
Chloroform4.8245AproticCan be used for non-polar derivatives.[11]
Cyclohexane2.0200AproticNon-polar; often reveals fine spectral details.[4]
The Decisive Role of pH

Amino-imidazolones contain multiple nitrogen atoms that can be protonated or deprotonated depending on the pH of the solution. This fundamentally alters the chromophore and, consequently, the UV-Vis spectrum.[12][13]

  • Protonation: In acidic conditions, lone pairs on nitrogen atoms can become protonated. This can disrupt conjugation or alter the electronic nature of the ring, often leading to a significant hypsochromic (blue) shift.

  • Deprotonation: In basic conditions, protons may be removed from -NH or -OH groups, creating an anionic species. This often extends the conjugated system, resulting in a bathochromic (red) shift.

This pH sensitivity is not a hindrance but a powerful analytical tool. By systematically varying the pH, one can identify different ionic species of the molecule, observe isosbestic points (wavelengths where absorbance remains constant, indicating an equilibrium between two species), and determine the ground-state pKa values.[2][12]

Experimental Protocols

Protocol 1: Qualitative Analysis and λmax Determination

Objective: To obtain a clean UV-Vis absorption spectrum for a novel amino-imidazolone and identify its wavelength(s) of maximum absorbance (λmax).

Materials:

  • UV-Vis Spectrophotometer (double-beam recommended)

  • Matched pair of quartz cuvettes (1 cm path length is standard)[14][15]

  • Volumetric flasks and pipettes (Class A)

  • Analytical balance

  • Amino-imidazolone sample

  • Spectroscopic grade solvent (e.g., Methanol)

Methodology:

  • Instrument Preparation:

    • Turn on the spectrophotometer and its lamps (Deuterium for UV, Tungsten for visible). Allow at least 20-30 minutes for stabilization.[16]

    • Set the desired wavelength range (e.g., 200-600 nm).

  • Sample Preparation:

    • Accurately weigh a small amount of the amino-imidazolone sample (e.g., 1-2 mg).

    • Prepare a stock solution of known concentration (e.g., 1 mg/mL) in the chosen solvent. Ensure complete dissolution; sonication may be used if necessary.

    • From the stock solution, prepare a dilute working solution. The final absorbance at λmax should ideally be between 0.5 and 1.0 to ensure accuracy within the Beer-Lambert law's linear range.[5] A typical starting concentration is 10 µg/mL.

  • Baseline Correction:

    • Fill both the sample and reference cuvettes with the pure solvent.

    • Place them in the spectrophotometer.

    • Run a baseline scan. The instrument will store this spectrum and subtract it from subsequent sample scans, correcting for solvent absorbance and minor instrumental fluctuations.[16]

  • Sample Measurement:

    • Empty the sample cuvette and rinse it twice with small aliquots of the working solution.

    • Fill the sample cuvette with the working solution and place it back in the sample holder. The reference cuvette with pure solvent remains in place.

    • Initiate the scan.

  • Data Analysis:

    • The resulting spectrum should show absorbance as a function of wavelength.

    • Use the instrument's software to identify and label the peak(s) of maximum absorbance (λmax). Record both the λmax and the absorbance value.

Protocol 2: Quantitative Analysis via Calibration Curve

Objective: To determine the concentration of an amino-imidazolone in an unknown sample. This protocol is foundational for drug assays and purity assessments.[17][18]

Methodology:

  • Prepare a Standard Stock Solution: Accurately weigh a reference standard of the amino-imidazolone and prepare a stock solution of known concentration (e.g., 100 µg/mL) in the selected solvent.

  • Prepare Calibration Standards:

    • Perform a serial dilution of the stock solution to create a series of at least five calibration standards spanning the expected concentration range of the unknown.

    • Example concentrations: 2, 4, 6, 8, 10 µg/mL.

    • A "blank" sample containing only the solvent will serve as the zero concentration point.

  • Measure Absorbance:

    • Set the spectrophotometer to measure absorbance at the predetermined λmax of the amino-imidazolone.

    • Perform a "zero" or "blank" measurement with the pure solvent.

    • Measure the absorbance of each calibration standard, starting from the least concentrated. Rinse the cuvette with the next standard before filling.

    • Measure the absorbance of the unknown sample(s). If the absorbance is outside the range of your standards, dilute or concentrate the unknown sample accordingly and re-measure.

  • Construct the Calibration Curve:

    • Plot Absorbance (y-axis) versus Concentration (x-axis) for the calibration standards.

    • Perform a linear regression on the data points.

    • The resulting equation will be in the form y = mx + c, where 'm' is the slope and 'c' is the y-intercept.

    • The coefficient of determination (R²) should be ≥ 0.999 for a reliable calibration.

  • Calculate Unknown Concentration:

    • Use the equation from the linear regression to calculate the concentration of the unknown sample.

    • Concentration (x) = (Absorbance of Unknown (y) - Intercept (c)) / Slope (m)

    • Remember to account for any dilution factors used in preparing the unknown sample.

Protocol 3: pH-Dependent Spectral Analysis and pKa Estimation

Objective: To characterize the spectral changes of an amino-imidazolone as a function of pH and estimate its pKa.

Materials:

  • A series of buffers covering a wide pH range (e.g., pH 2 to 12). Universal buffers like Britton-Robinson can be used, or a series of specific buffers (e.g., phosphate, citrate, borate).

  • pH meter.

  • Concentrated HCl and NaOH for pH adjustments.

Methodology:

  • Prepare a Concentrated Stock Solution: Prepare a stock solution of the amino-imidazolone in a solvent miscible with the aqueous buffers (e.g., methanol or DMSO). The concentration should be high enough that only a small aliquot is needed for each pH sample, minimizing the organic solvent percentage (ideally <1-2%).

  • Prepare Buffered Samples:

    • For each buffer in your pH series, add a small, constant volume of the stock solution to a known volume of the buffer. The final concentration should yield a suitable absorbance (~0.5-1.0).

    • For example, add 20 µL of a 1 mM stock solution to 1.98 mL of each buffer to get a final concentration of 10 µM.

    • Measure the final pH of each solution after adding the stock.

  • Acquire Spectra:

    • Perform a baseline correction using a "blank" solution (e.g., 20 µL of methanol in 1.98 mL of pH 7 buffer).

    • Acquire the full UV-Vis spectrum for each buffered sample across the entire pH range.

  • Data Analysis and Visualization:

    • Overlay all the collected spectra in a single graph.

    • Identify any isosbestic points, which are strong indicators of a two-species equilibrium.[12]

    • Plot Absorbance at a specific wavelength (one that shows significant change with pH) versus pH.

    • The resulting plot will be a sigmoidal curve. The pKa is the pH value at the inflection point of this curve (the midpoint of the transition). This can be determined graphically or by fitting the data to the Henderson-Hasselbalch equation.

Visualization of Workflows

Diagrams created with Graphviz clarify complex procedures and relationships.

G General Workflow for Quantitative UV-Vis Analysis cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis stock Prepare Concentrated Stock Solution standards Create Serial Dilutions (Calibration Standards) stock->standards unknown Prepare Unknown Sample (Dilute if necessary) stock->unknown baseline 1. Baseline Correction (Pure Solvent) standards->baseline measure_unk 3. Measure Absorbance of Unknown unknown->measure_unk measure_std 2. Measure Absorbance of Standards baseline->measure_std measure_std->measure_unk plot Plot Absorbance vs. Conc. measure_std->plot regression Perform Linear Regression (Check R² >= 0.999) plot->regression calculate Calculate Unknown Conc. Using y = mx + c regression->calculate

Caption: Workflow for quantitative analysis of amino-imidazolones.

G Effect of pH on Amino-Imidazolone Spectra A Acidic pH (e.g., pH 2) Spec_A Spectrum A (Protonated Species, AH+) λmax ~360 nm A->Spec_A Iso_AB Isosbestic Point (AH+ <=> A) A->Iso_AB pKa1 B Neutral pH (e.g., pH 7) Spec_B Spectrum B (Neutral Species, A) λmax ~430 nm B->Spec_B B->Iso_AB Iso_BC Isosbestic Point (A <=> A-) B->Iso_BC pKa2 C Basic pH (e.g., pH 11) Spec_C Spectrum C (Deprotonated Species, A-) λmax ~477 nm C->Spec_C C->Iso_BC

Caption: Relationship between pH, species, and spectral output.

Trustworthiness and Self-Validation

To ensure the trustworthiness of results, every protocol must include validation checks:

  • Instrument Performance Qualification (IPQ): Periodically verify the instrument's performance for wavelength accuracy, photometric accuracy, and stray light using certified reference materials as described in pharmacopeias like USP <857>.[19]

  • Linearity Check: The R² value of the calibration curve must be rigorously monitored. A value below 0.999 indicates potential issues with dilutions, sample stability, or exceeding the linear dynamic range of the instrument.

  • Check Standards: During a quantitative run, periodically re-measure one of the mid-point calibration standards. The measured value should be within a small percentage (e.g., ±2%) of its theoretical value.

  • Sample Stability: If absorbance readings drift over time, it may indicate that the amino-imidazolone is unstable in the chosen solvent or pH. Conduct a time-course experiment by measuring the same sample at regular intervals to assess stability.

By integrating these checks, the protocols become self-validating systems, providing confidence in the generated data for research, development, and quality control applications.

References

  • Yahyazadeh, A., & Haghi, M. (2007). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry, 19(7), 4963-4968. [Link]

  • Check, C. T., & Harmata, M. (2014). Synthesis of 2-Aminoimidazolones and Imidazolones by (3+2) Annulation of Azaoxyallyl Cations. Organic Letters, 16(24), 6496–6499. [Link]

  • Al-Ostath, A., et al. (2024). Design, synthesis, anticancer properties, and molecular docking of imidazolone derivatives with lipophilic moiety. Scientific Reports, 14(1), 1-17. [Link]

  • Patel, H., et al. (2015). Synthesis of Some Novel 5- Imidazolones and Its Antimicrobial Activity. International Journal of Chemical and Pharmaceutical Sciences, 6(2), 79-82. [Link]

  • Nagy, S. T., et al. (2020). Synthesis and Fluorescence Mechanism of the Aminoimidazolone Analogues of the Green Fluorescent Protein: Towards Advanced Dyes with Enhanced Stokes Shift, Quantum Yield and Two‐Photon Absorption. Chemistry – A European Journal, 26(68), 16008-16017. [Link]

  • Galiana, A., et al. (2020). Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. Molecules, 25(24), 6033. [Link]

  • Shalaby, M. A., et al. (2024). synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide's activities against targeting Plodia interpunctella and nilaparvata lugens. RSC Advances, 14(16), 11145-11165. [Link]

  • Samanta, S., et al. (2010). pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles. Photochemistry and Photobiology, 86(2), 265–273. [Link]

  • Al-Ostath, A., et al. (2023). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Journal of Molecular Structure, 1282, 135189. [Link]

  • Patel, K. R., et al. (2023). Benzothiazole Clubbed Imidazolone Derivatives: Synthesis, Molecular Docking, DFT Studies, and Antimicrobial Studies. Letters in Drug Design & Discovery, 20(1), 1-14. [Link]

  • Shalaby, M. A., et al. (2024). Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide's activities against targeting Plodia interpunctella and nilaparvata lugens. RSC Advances, 14, 11145-11165. [Link]

  • PubChem. (n.d.). 2-Aminoimidazole. National Center for Biotechnology Information. [Link]

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  • Patil, S., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazolone - Thiabendazole-Based Metal Complexes. Impact Factor, 1-10. [Link]

  • International Journal of Scientific Research and Engineering Development. (2024). A Review of Ultraviolet-Visible (UV-Vis) Spectroscopy and Its Practical Applications. IJSRED, 7(2), 1-10. [Link]

  • Brovarets, V., et al. (2022). Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials. Molecules, 27(1), 295. [Link]

  • NIST. (n.d.). 1-(3-Aminopropyl)imidazole. NIST Chemistry WebBook. [Link]

  • ResearchGate. (n.d.). UV-Vis extinction coefficients of Im, IC, and BI obtained in this work... [Link]

  • Rostro, L. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Purdue University. [Link]

  • The Pharma Innovation Journal. (2014). Aminalon quantitative determination in drug dosage forms by spectrophotometric method. TPI, 3(3), 1-3. [Link]

  • Batista, R. M. F., et al. (2011). Amino acids based on 2,4,5-triarylimidazoles: synthesis and evaluation as new chemosensors for ion recognition. Universidade do Minho RepositóriUM. [Link]

  • Samanta, S., et al. (2010). pH-dependent optical properties of synthetic fluorescent imidazoles. Photochemistry and Photobiology, 86(2), 265-73. [Link]

  • E-learning for college. (2019). What is Effect of Solvent on UV Absorption Spectra. [Link]

  • Batista, R. M. F., et al. (2016). UV-vis Spectroscopic Characterization of Heterocyclic Azines as Chemosensors for Metal Ion Detection in Aqueous Medium. ResearchGate. [Link]

  • Al-Ayed, A. S., et al. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-phenyl)azo)thiophene Dyes. Materials International, 1, 1-8. [Link]

  • PubChem. (n.d.). 4-Aminoimidazole. National Center for Biotechnology Information. [Link]

  • Al-Hamdani, A. A. (2020). SOLVENT EFFECTS ON THE ELECTRONIC ABSORPTION SPECTRA OF SOME ANALYTICAL INDICATORS. Digital Commons @ BAU. [Link]

  • Al-Hamdani, A. A. (2023). Solvent Impact on Fluorescence and UV-Vis Spectra. . [Link]

  • ResearchGate. (n.d.). UV‐vis spectra of amidines CIP‐1 (A) and CIP‐2 (B) showing red‐shifting... [Link]

  • ResearchGate. (n.d.). UV-Vis absorption spectra of 0.1 mmol/L imidazole, 4-methyl-imidazole... [Link]

  • Chafik, T., et al. (2020). Enhanced Photocatalytic Degradation of the Imidazolinone Herbicide Imazapyr upon UV/Vis Irradiation in the Presence of Ca x MnO y-TiO2 Hetero-Nanostructures. Nanomaterials, 10(5), 896. [Link]

  • MDPI. (2024). Novel Yellow Aromatic Imine Derivative Incorporating Oxazolone Moiety for Color Resist Applications. MDPI. [Link]

  • NABI. (2024). UV-Vis Spectroscopy for Medical Devices: Simple Guide. [Link]

  • Longhini, R., & de Souza, J. (2023). Quantitative analysis of pharmaceutical products by spectrophotometry in the infrared region: a practical review. Revista de Ciências Farmacêuticas Básica e Aplicada, 44. [Link]

  • ResearchGate. (n.d.). UV–Vis absorption spectra of dye 1 at different pH values starting from... [Link]

  • MDPI. (2022). Synthesis of Cyclic N-Acyl Amidines by [3 + 2] Cycloaddition of N-Silyl Enamines and Activated Acyl Azides. [Link]

  • Hydrodynamic Methods. (n.d.). Spectroscopy Aromatic Amino Acids. [Link]

  • Agilent. (n.d.). Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur.). [Link]

  • International Journal of Research in Pharmacy and Chemistry. (2014). UV-VISIBLE SPECTROPHOTOMETER METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF FAMOTIDINE IN PHARMACEUTICAL FORMULATIONS. IJRPC, 4(1), 1-5. [Link]

  • PubMed. (2012). First-principles simulation of amide and aromatic side chain ultraviolet spectroscopy of a cyclic dipeptide. The Journal of Physical Chemistry B, 116(20), 5941-5949. [Link]

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Technical Application Note: High-Efficiency Derivatization of 4-amino-5-methyl-2,5-dihydro-1H-imidazol-2-one for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note provides a validated protocol for the gas chromatography-mass spectrometry (GC-MS) analysis of 4-amino-5-methyl-2,5-dihydro-1H-imidazol-2-one (CAS 1540948-57-9).[1] As a polar, non-volatile isomer of creatinine (


), this analyte exhibits poor thermal stability and chromatographic tailing in its native form.[1]

To overcome these limitations, we utilize Silylation via N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1] This method replaces active protic hydrogens with trimethylsilyl (TMS) groups, rendering the molecule volatile, thermally stable, and suitable for high-sensitivity EI-GC-MS analysis.[1]

Chemical Context & Mechanism[1][2][3][4][5][6]

The Analyte

The target molecule, 4-amino-5-methyl-2,5-dihydro-1H-imidazol-2-one, contains multiple active functional groups susceptible to intermolecular hydrogen bonding:

  • Secondary Amine / Amide (Ring): High polarity.[1]

  • Exocyclic Amine (

    
    ):  Primary site for derivatization.[1]
    
  • Ketone / Enol Tautomer: The 2-one position allows for keto-enol tautomerism, creating a hydroxyl group target for silylation.[1]

Derivatization Mechanism (Silylation)

Silylation is the preferred method over acylation for this class of imidazoles due to the formation of energetically stable TMS-ethers and TMS-amines.[1] The reaction is nucleophilic substitution (


) where the silyl donor (BSTFA) attacks the heteroatom (N or O).[1]

Reaction Equation:



Note: Complete derivatization (di-TMS or tri-TMS) is critical to prevent "peak splitting" caused by partially derivatized species.[1]

Workflow Visualization

DerivatizationWorkflow Sample Sample Preparation (Lyophilized/Dry) Solvent Add Solvent (Anhydrous Pyridine) Sample->Solvent Dissolution Reagent Add Reagent (BSTFA + 1% TMCS) Solvent->Reagent N2 Flush Heat Incubation (70°C, 60 min) Reagent->Heat Reaction Cool Cool & Transfer (Room Temp) Heat->Cool Stabilization Inject GC-MS Injection (Splitless) Cool->Inject Analysis

Figure 1: Optimized derivatization workflow ensuring anhydrous conditions and complete reaction kinetics.

Materials & Equipment

Reagents
ReagentGradePurpose
BSTFA + 1% TMCS Derivatization GradeSilyl donor + Catalyst.[1] TMCS increases donor strength for sterically hindered amines.[1]
Pyridine Anhydrous (99.8%)Solvent and acid scavenger (neutralizes HCl byproduct).[1]
Internal Standard Isotope LabeledCreatinine-d3 or 5-Methylcytosine (structural analog) for quantification.[1]
Hexane/Ethyl Acetate HPLC GradeOptional dilution solvents post-reaction.[1]
Instrumentation
  • GC System: Agilent 7890B or equivalent.

  • MS Detector: Single Quadrupole (EI mode, 70 eV).[1]

  • Column: DB-5MS or HP-5MS UI (30m x 0.25mm x 0.25µm).[1] Low polarity (5% phenyl) is ideal for TMS derivatives.[1]

Experimental Protocol

Step 1: Sample Preparation (Critical: Moisture Control)

Silylation reagents hydrolyze instantly in the presence of water.[1]

  • Aliquot 10–50 µg of the target standard or sample extract into a 1.5 mL GC vial.

  • Evaporate to complete dryness using a gentle stream of Nitrogen (

    
    ) gas at 40°C.
    
    • Tip: If the sample is aqueous, perform lyophilization or azeotropic distillation with acetonitrile prior to this step.[1]

Step 2: Derivatization Reaction[1]
  • Add 50 µL of Anhydrous Pyridine to the dried residue. Vortex for 10 seconds to dissolve.

  • Add 50 µL of BSTFA + 1% TMCS .

  • Cap the vial immediately with a PTFE-lined crimp cap.[1]

  • Vortex for 20 seconds.

  • Incubate at 70°C for 60 minutes in a heating block.

    • Why: The amine group at position 4 is less nucleophilic than a hydroxyl group; heat is required to drive the reaction to completion (di-TMS or tri-TMS form).[1]

Step 3: Post-Reaction Handling
  • Remove from heat and allow to cool to room temperature (approx. 10 mins).

  • (Optional) If the concentration is too high, dilute with 100-200 µL of anhydrous Hexane.[1]

  • Transfer to a GC autosampler vial with a glass insert.

  • Inject within 24 hours . TMS derivatives of amino-imidazoles can degrade if exposed to trace atmospheric moisture.[1]

Step 4: GC-MS Parameters
ParameterSetting
Inlet Temp 260°C
Injection Mode Splitless (1 µL) or Split (10:[1]1) depending on conc.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Oven Program 70°C (hold 1 min)

20°C/min

300°C (hold 5 min)
Transfer Line 280°C
Source Temp 230°C
Scan Range m/z 50 – 450

Quality Assurance & Troubleshooting

Self-Validating Checks
  • The "Double Peak" Phenomenon: If you observe two peaks for the target analyte, the derivatization is incomplete (Mono-TMS vs. Di-TMS).[1]

    • Correction: Increase incubation time to 90 mins or increase temperature to 80°C. Ensure TMCS catalyst is fresh.

  • Blank Analysis: Run a Reagent Blank (Pyridine + BSTFA) to identify background siloxane peaks (m/z 73, 147, 207, 281).

Troubleshooting Table
SymptomProbable CauseCorrective Action
No Peak Detected Hydrolysis of reagentEnsure sample was 100% dry. Use fresh BSTFA. Check for leaks in vial cap.
Tailing Peak Active sites in liner/columnReplace inlet liner (deactivated wool). Trim column.[1][2]
Fronting Peak Column OverloadDilute sample 1:10 with Hexane. Increase Split ratio.
Rapid Degradation Moisture ingressAnalyze immediately.[1] Store derivatized samples in a desiccator.

References

  • Schummer, C., et al. "Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis."[1] Talanta, vol. 77, no.[1] 4, 2009, pp. 1473-1482.[1] Link[1]

  • Sigma-Aldrich (Merck). "Derivatization Reagents for GC: BSTFA + TMCS Protocol."[1] Technical Bulletin. Link

  • National Institute of Standards and Technology (NIST). "Creatinine and Imidazole Derivatives Mass Spectra."[1] NIST Chemistry WebBook, SRD 69. Link

  • Knapp, D. R. Handbook of Analytical Derivatization Reactions. John Wiley & Sons, 1979.[1] (Seminal text on silylation mechanisms).

Sources

Troubleshooting & Optimization

Improving reaction yield of 4-amino-5-methyl-2,5-dihydro-1H-imidazol-2-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-amino-5-methyl-2,5-dihydro-1H-imidazol-2-one and its isomers, primarily creatine and its cyclic form, creatinine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis, with a focus on improving reaction yield and purity.

While the specific nomenclature "4-amino-5-methyl-2,5-dihydro-1H-imidazol-2-one" may refer to a specific tautomer or isomer, the synthetic pathway and challenges are closely related to the industrial synthesis of creatine. This guide will focus on the most established and scalable synthetic route: the reaction of sarcosine with cyanamide. The principles and troubleshooting steps outlined here are broadly applicable to the synthesis of this class of compounds.

Reaction Overview: The Sarcosine & Cyanamide Pathway

The commercial synthesis of creatine monohydrate is an efficient process that involves the reaction of sarcosine (or its salt, sodium sarcosinate) with cyanamide.[1][2][3] The reaction proceeds via a nucleophilic addition of the secondary amine of sarcosine to the nitrile carbon of cyanamide, forming a guanidino intermediate which, upon cyclization and hydration, yields the desired product.

Below is a generalized workflow for this synthesis.

G raw_materials Raw Materials (Sodium Sarcosinate, Cyanamide) synthesis Step 1: Chemical Synthesis (Aqueous Reaction) raw_materials->synthesis Reactants crystallization Step 2: Crystallization (Controlled Cooling) synthesis->crystallization Crude Product Slurry purification Step 3: Purification (Centrifugation & Washing) crystallization->purification Crystals drying Step 4: Drying (Vacuum Oven) purification->drying Wet Cake milling Step 5: Milling & Sieving drying->milling Dried Product qc Step 6: Quality Control (HPLC, NMR) milling->qc Finished Powder final_product Final Product (Creatine Monohydrate) qc->final_product Release

Caption: High-level workflow for creatine monohydrate synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Answer: Low yield is a common problem that can often be traced back to several key parameters. Let's break down the probable causes and solutions.

  • Cause A: Suboptimal pH

    • Explanation: The nucleophilicity of the sarcosine amine is highly pH-dependent. If the pH is too low (acidic), the amine will be protonated, rendering it non-nucleophilic and halting the reaction. If the pH is too high (strongly basic), cyanamide can undergo self-condensation to form dicyandiamide (DCDA), a common and problematic impurity that also consumes your starting material.

    • Solution: The reaction requires careful pH control, typically maintained in a slightly alkaline range (pH 9-11). Use a reliable pH meter and make small adjustments with a suitable base (e.g., NaOH) throughout the initial phase of the reaction.

  • Cause B: Incorrect Reaction Temperature

    • Explanation: Like most chemical reactions, temperature plays a critical role. If the temperature is too low, the reaction rate will be impractically slow, leading to an incomplete reaction within a reasonable timeframe. Conversely, excessively high temperatures can promote the formation of impurities like creatinine and DCDA.[1]

    • Solution: A staged temperature profile is often most effective. Start the reaction at a moderate temperature (e.g., 50-60°C) to control the initial exothermic addition, then gradually increase it to a higher temperature (e.g., 80-90°C) to drive the reaction and cyclization to completion. Precise temperature control is crucial.[1]

  • Cause C: Inefficient Mixing

    • Explanation: This is a heterogeneous reaction, especially in the initial stages. Inadequate agitation can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. It also prevents the reactants from interacting effectively, slowing the overall conversion rate.

    • Solution: Ensure robust and consistent overhead stirring throughout the reaction. For larger scale reactions, the impeller design and stirring speed should be optimized to ensure the uniform suspension of all components.

  • Cause D: Loss During Workup and Purification

    • Explanation: Creatine has moderate solubility in water, which is often the reaction solvent. Significant product loss can occur during filtration and washing if excessive volumes of solvent are used or if the crystallization is incomplete.

    • Solution: Cool the reaction mixture thoroughly (e.g., 0-5°C) and allow sufficient time for complete crystallization before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent to remove surface impurities without dissolving the product.

G start Low Yield Detected check_ph Is pH 9-11? start->check_ph check_temp Is Temp Profile Correct? check_ph->check_temp Yes adjust_ph Adjust pH with Base check_ph->adjust_ph No check_workup Is Workup Efficient? check_temp->check_workup Yes optimize_temp Optimize Staged Heating check_temp->optimize_temp No optimize_workup Use Ice-Cold Washes Ensure Full Crystallization check_workup->optimize_workup No yield_ok Yield Improved check_workup->yield_ok Yes adjust_ph->yield_ok optimize_temp->yield_ok optimize_workup->yield_ok

Caption: Troubleshooting flowchart for low reaction yield.

Question 2: My final product is contaminated with significant impurities. How do I identify and minimize them?

Answer: Purity is paramount, especially for applications in drug development. The primary impurities in this synthesis are typically creatinine, dicyandiamide (DCDA), and unreacted cyanamide.

ImpurityIdentification (via HPLC)Formation MechanismMitigation Strategy
Creatinine Elutes closely to creatine, may require specific HPLC method.Dehydration of creatine, favored by high temperatures and acidic pH.Avoid excessive heating during reaction and drying. Maintain a slightly alkaline pH.
Dicyandiamide (DCDA) Typically a sharp, early-eluting peak.Dimerization of cyanamide, favored by high temperatures and strongly basic conditions.[4]Maintain strict pH control (avoiding pH > 11.5). Add cyanamide portion-wise to the reaction to keep its instantaneous concentration low.
Cyanamide Can be difficult to detect via standard UV-HPLC; may require derivatization or alternative methods.Unreacted starting material.Ensure sufficient reaction time and temperature to drive the reaction to completion. Use a slight excess of sarcosine.

Expert Tip: A well-executed crystallization is your most powerful purification tool. A slow, controlled cooling process allows for the formation of a pure crystal lattice that excludes most impurities. A rapid "crash" crystallization will trap impurities within the solid.

Frequently Asked Questions (FAQs)

Q: What is the best solvent for this reaction? A: Water is the most common and effective solvent. It is inexpensive, safe, and effectively dissolves the reactants (as sodium sarcosinate) and facilitates the final crystallization of creatine monohydrate. Some procedures may mention co-solvents, but for most applications, purified water is sufficient.[3]

Q: What are the critical safety precautions when handling cyanamide? A: Cyanamide is a toxic and reactive substance. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It can be unstable, especially when heated or in the presence of acids or bases. Always use it according to the supplier's safety data sheet (SDS).

Q: How can I confirm the identity and purity of my final product? A: A combination of techniques is recommended for full characterization.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for purity analysis and quantification of impurities like DCDA and creatinine.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure of the creatine molecule.

  • Melting Point: Creatine monohydrate has a characteristic decomposition range (around 290-300°C), which can be a quick indicator of purity.

  • FTIR Spectroscopy: Can be used to identify key functional groups and confirm the product's identity.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of Creatine Monohydrate

This protocol is a representative example and should be optimized for your specific laboratory conditions.

  • Reaction Setup: To a 250 mL jacketed glass reactor equipped with an overhead stirrer, condenser, and pH probe, add 100 mL of deionized water and 18.8 g (0.21 mol) of sarcosine.

  • pH Adjustment: Begin stirring and slowly add a 50% (w/w) sodium hydroxide solution until the sarcosine is fully dissolved and the pH is stable at 10.5.

  • Reactant Addition: Heat the reactor to 55°C. In a separate beaker, dissolve 10.0 g (0.24 mol) of cyanamide in 20 mL of water. Add the cyanamide solution to the reactor dropwise over 30 minutes, maintaining the pH between 10.0 and 11.0 with small additions of 50% NaOH if necessary.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to 85°C and hold for 2 hours. Monitor the reaction progress by taking small aliquots for HPLC analysis.

  • Crystallization: Once the reaction is complete (sarcosine <1% remaining), turn off the heat and allow the mixture to cool slowly to room temperature overnight with gentle stirring.

  • Isolation: Cool the mixture further in an ice bath to 0-5°C for at least 2 hours. Collect the white crystalline product by vacuum filtration.

  • Washing: Gently wash the filter cake with two 20 mL portions of ice-cold deionized water.

  • Drying: Dry the product in a vacuum oven at 60°C to a constant weight. The expected yield is approximately 25-28 g of creatine monohydrate.

Protocol 2: HPLC Analysis for Purity
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: 20 mM potassium phosphate buffer (pH 6.5) with 5% methanol.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve ~10 mg of product in 10 mL of mobile phase.

References

  • News-Medical. (n.d.). What is Creatine? Retrieved from [Link]

  • Chem.libretexts.org. (n.d.). Creatine. Retrieved from [Link]

  • Wikipedia. (2024). Creatine. Retrieved from [Link]

  • Kreider, R. B., & Jung, Y. P. (2011). Chemical structure and biochemical pathway for creatine synthesis. ResearchGate. Retrieved from [Link]

  • Valenzuela, P. L., et al. (2021). Metabolic Basis of Creatine in Health and Disease: A Bioinformatics-Assisted Review. PMC. Retrieved from [Link]

  • Gainful, Inc. (2026). How Is Creatine Monohydrate Made? Complete Manufacturing Guide. Retrieved from [Link]

  • MST® Nutrition. (2024). How Creatine Monohydrate is Produced: A Detailed Guide. Retrieved from [Link]

  • Strum, J. C., et al. (2007). Creatine Synthesis: An Undergraduate Organic Chemistry Laboratory Experiment. Journal of Chemical Education. Retrieved from [Link]

  • Cymbiotika. (2026). Unpacking Creatine Monohydrate Production: From Raw Materials to You. Retrieved from [Link]

  • Swasthum. (n.d.). How Creatine Is Made: Complete Manufacturing Process. Retrieved from [Link]

Sources

Technical Support Center: Stability & Degradation of 4-amino-5-methyl-2,5-dihydro-1H-imidazol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized technical support center for researchers working with 4-amino-5-methyl-2,5-dihydro-1H-imidazol-2-one (CAS 1540948-57-9).

Note on Chemical Identity: This molecule is a structural isomer of Creatinine but possesses distinct chemical reactivity. While Creatinine is an amidine (2-amino-4-one), this molecule is a cyclic urea enamine (4-amino-2-one). The degradation protocols below address the specific enamine instability inherent to this structure.

Part 1: Diagnostic Overview & Mechanism

Status: Active Issue Severity: High (Aqueous Instability)

The Core Problem: Enamine Hydrolysis

The primary degradation pathway for 4-amino-5-methyl-2,5-dihydro-1H-imidazol-2-one in aqueous solution is the hydrolysis of the 4-amino group . Structurally, this molecule contains an enamine functionality (an amine attached to a double bond). Enamines are thermodynamically unstable in water, particularly under acidic or neutral conditions, tending to hydrolyze into their corresponding ketone forms.

The Degradation Pathway:

  • Protonation: The

    
    -carbon (C5) or the nitrogen is protonated.
    
  • Nucleophilic Attack: Water attacks the C4 position.

  • Elimination: Ammonia (

    
    ) is expelled.
    
  • Product Formation: The molecule converts to 5-methylhydantoin (5-methyl-imidazolidine-2,4-dione).

Visualizing the Degradation Pathway

The following diagram illustrates the critical failure points in the stability profile.

DegradationPathway cluster_conditions Catalytic Factors Parent Parent Molecule (4-amino-5-methyl-2-one) MW: 113.1 Inter Tetrahedral Intermediate (Unstable) Parent->Inter + H2O / H+ (Acid Catalysis) Product Degradant: 5-Methylhydantoin (MW: 114.1) Inter->Product - NH3 (Irreversible) Ammonia Byproduct: NH3 Inter->Ammonia Factors pH < 7.0 Phosphate Buffers Elevated Temp

Caption: Figure 1. The irreversible hydrolysis of the enamine moiety to 5-methylhydantoin, catalyzed by acidic pH and protic solvents.

Part 2: Troubleshooting Matrix (FAQ)

Use this matrix to identify the root cause of your stability issues.

SymptomProbable CauseCorrective Action
New Peak (+1 Da) Hydrolysis to Hydantoin. The parent (MW 113) converts to 5-methylhydantoin (MW 114).Increase pH. Enamine hydrolysis is acid-catalyzed. Shift mobile phase/buffer pH to 7.5–8.0 (if solubility permits).
Loss of UV Abs. Loss of Conjugation. The enamine double bond is lost during hydrolysis or oxidation.Switch Detection. Use LC-MS or Refractive Index (RI). Hydantoins have poor UV absorbance compared to the amino-enamine precursor.
Ammonia Smell Deamination. High concentrations of the compound are degrading.Temperature Control. Process at 4°C. Avoid rotary evaporation at high temps.
New Peak (+16 Da) Oxidation. Formation of hydroxy-derivatives (rare in degassed water).Degas Solvents. Sparge buffers with Argon/Helium. Add EDTA to chelate metal catalysts.
Common User Questions

Q: Can I use Phosphate Buffered Saline (PBS) for storage? A: Proceed with Caution. Phosphate species can act as general acid-base catalysts, potentially accelerating the proton transfer required for enamine hydrolysis.

  • Recommendation: Use HEPES or TRIS buffers at pH 7.5–8.0. These bulky organic buffers often show lower catalytic activity toward enamine hydrolysis than inorganic phosphates [1].

Q: Is the degradation reversible? A: No. The loss of ammonia makes the conversion to 5-methylhydantoin effectively irreversible in aqueous media. You cannot "regenerate" the amine simply by adjusting pH back.

Q: I see a split peak in HPLC. Is this degradation? A: Check Tautomers first. This molecule can exist in tautomeric forms (2-amino vs 2-imino). However, tautomerization is usually fast on the NMR/HPLC timescale. If the peaks are resolved, it is likely the Hydantoin degradant (which elutes earlier on Reverse Phase due to loss of the basic amine).

Part 3: Validated Stability Protocol

To accurately assess the degradation rate without inducing it during measurement, follow this "Cold-Quench" LC-MS protocol.

Reagents & Setup
  • Buffer A: 10mM Ammonium Bicarbonate, pH 8.0 (Protects enamine).

  • Buffer B: Acetonitrile (LC-MS Grade).

  • Internal Standard: Caffeine or Theophylline (Structurally similar, stable).

  • Column: C18 Polar-Embedded (e.g., Waters Atlantis T3 or Phenomenex Synergi Fusion) to retain the polar hydantoin degradant.

Step-by-Step Workflow
  • Preparation (T=0):

    • Dissolve standard in DMSO (anhydrous) to create a 10mM stock.

    • Why? DMSO prevents hydrolysis during weighing/dilution.

  • Spike & Incubation:

    • Spike stock into the test aqueous buffer (e.g., pH 7.4).

    • Immediately transfer aliquots to autosampler vials.

  • The "Cold-Quench" (Critical Step):

    • Maintain the autosampler at 4°C .

    • Do not acidify the sample to "stop" the reaction (acidification accelerates this specific degradation).

    • Instead, dilute aliquots 1:10 into Acetonitrile immediately before injection to precipitate salts and minimize water activity.

  • Detection:

    • Monitor SIM (Selected Ion Monitoring) :

      • m/z 114.1 (Parent [M+H]+)

      • m/z 115.1 (Degradant [M+H]+)

    • Note: The mass difference is only 1 Da. High-resolution MS (TOF/Orbitrap) is recommended to distinguish the isotope patterns, as the degradant's M+H overlaps with the parent's C13 isotope.

Decision Logic for Method Development

MethodDev Start Start Stability Study SolventCheck Is solvent anhydrous? Start->SolventCheck Aqueous Aqueous Buffer SolventCheck->Aqueous No DMSO DMSO/DMF SolventCheck->DMSO Yes pHCheck Check pH Aqueous->pHCheck ResultGood Stable (Days/Weeks) DMSO->ResultGood Acidic pH < 7.0 pHCheck->Acidic Acidic Basic pH 7.5 - 8.5 pHCheck->Basic Basic ResultBad Rapid Hydrolysis (Minutes/Hours) Acidic->ResultBad Basic->ResultGood

Caption: Figure 2. Decision tree for solvent and pH selection. Anhydrous storage is mandatory for long-term stability.

References

  • Jencks, W. P. (1969). Catalysis in Chemistry and Enzymology. McGraw-Hill.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Mechanism of enamine hydrolysis).
  • PubChem Compound Summary. (2024). 4-amino-5-methyl-2,5-dihydro-1H-imidazol-2-one (CAS 1540948-57-9).[1][2][3] National Center for Biotechnology Information. Link

  • BLD Pharm. (2024).[1] Product Safety Data Sheet: 4-Amino-5-methyl-2,5-dihydro-1H-imidazol-2-one. (Handling and storage requirements). Link

Sources

Technical Support Center: Stability of 4-amino-5-methyl-2,5-dihydro-1H-imidazol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for 4-amino-5-methyl-2,5-dihydro-1H-imidazol-2-one. This molecule, featuring a cyclic guanidine core within an imidazolone structure, presents unique stability challenges that are critical to address during drug development. Its susceptibility to hydrolysis can significantly impact shelf-life, bioavailability, and overall therapeutic efficacy. This guide provides field-proven insights, troubleshooting advice, and detailed protocols to empower researchers in determining the optimal pH conditions for maximizing the stability of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is pH a critical stability parameter for 4-amino-5-methyl-2,5-dihydro-1H-imidazol-2-one?

The molecular architecture of 4-amino-5-methyl-2,5-dihydro-1H-imidazol-2-one contains two key functional groups highly susceptible to pH-dependent degradation: the imidazole ring and the endocyclic guanidine-like amide bond.

  • Imidazole Ring System: The imidazole ring is amphoteric, meaning it can act as both a weak acid and a weak base.[1] The pKa of the imidazole ring is approximately 7.1, making it sensitive to protonation and deprotonation in physiological and formulation pH ranges.[1]

  • Hydrolytic Cleavage: The amide bond within the imidazolone ring is susceptible to both acid-catalyzed and base-catalyzed hydrolysis.[2] This process involves nucleophilic attack by water or hydroxide ions on the carbonyl carbon, which can lead to ring-opening of the molecule. This is a common degradation pathway for many pharmaceutical compounds and is a key focus of forced degradation studies.[3][4]

Understanding the pH at which these degradation reactions are minimized is paramount for developing a stable liquid formulation or predicting its stability in different physiological environments.

Q2: What is the most probable degradation pathway for this molecule under aqueous conditions?

The primary degradation pathway is expected to be hydrolysis of the cyclic amide bond, leading to ring fission. The reaction can be catalyzed by both H⁺ (acid) and OH⁻ (base) ions.

The proposed mechanism involves:

  • Acid Catalysis (Low pH): The carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule.

  • Base Catalysis (High pH): The highly nucleophilic hydroxide ion directly attacks the carbonyl carbon.

Both pathways proceed through a tetrahedral intermediate, which then collapses, breaking the C-N bond and opening the ring to form a substituted urea derivative. Studies on similar iminohydantoins have shown that hydrolysis generates a tetrahedral intermediate that is key to the reaction.[5]

G cluster_acid Acid-Catalyzed Hydrolysis (Low pH) cluster_base Base-Catalyzed Hydrolysis (High pH) Parent_Acid Parent Compound (Protonated Carbonyl) Intermediate_Acid Tetrahedral Intermediate Parent_Acid->Intermediate_Acid + H₂O Product_Acid Ring-Opened Product (Substituted Urea Derivative) Intermediate_Acid->Product_Acid Proton Transfer & Ring Cleavage Parent_Base Parent Compound Intermediate_Base Tetrahedral Intermediate (Anionic) Parent_Base->Intermediate_Base + OH⁻ Product_Base Ring-Opened Product (Carboxylate) Intermediate_Base->Product_Base Protonation & Ring Cleavage

Sources

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Imidazolones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for resolving common chromatographic challenges encountered during the High-Performance Liquid Chromatography (HPLC) analysis of imidazolone compounds. Imidazolones, with their characteristic basic nitrogenous structures, often present a significant hurdle in achieving symmetrical peak shapes, a critical factor for accurate quantification and method robustness. This guide is structured in a practical question-and-answer format, providing in-depth explanations and actionable troubleshooting strategies to empower researchers, scientists, and drug development professionals in their analytical endeavors.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a prevalent issue with imidazolone compounds?

A1: Peak tailing is a chromatographic phenomenon where the peak is asymmetrical, with the latter half being broader than the front half.[1] In an ideal separation, a chromatographic peak should exhibit a symmetrical, Gaussian shape.[1] For imidazolones and other basic compounds, peak tailing is a common problem primarily due to secondary interactions with the stationary phase.[2] The basic nitrogen atoms in the imidazolone structure can interact strongly with residual acidic silanol groups (Si-OH) on the surface of silica-based stationary phases, leading to this undesirable peak shape.[3][4]

Q2: How do residual silanol groups on the HPLC column cause peak tailing with basic analytes like imidazolones?

A2: Silica, the most common support material for reversed-phase HPLC columns, has silanol groups on its surface.[5] During the manufacturing of C18 or other bonded phases, not all of these silanol groups are chemically modified, leaving some exposed.[3][6] These residual silanol groups are acidic and can become ionized (negatively charged) depending on the mobile phase pH.[4][7] Basic compounds like imidazolones can be protonated (positively charged) in the mobile phase.[7] The electrostatic attraction between the positively charged imidazolone and the negatively charged silanol groups creates a strong secondary retention mechanism, which is a primary cause of peak tailing.[2][8]

Q3: Can factors other than silanol interactions contribute to peak tailing of imidazolones?

A3: Yes, several other factors can lead to or exacerbate peak tailing for imidazolones:

  • Metal Contamination: Trace metal impurities within the silica matrix of the column or from the HPLC system itself (e.g., stainless steel frits, tubing) can act as active sites, interacting with chelating functional groups on the analytes and causing peak tailing.[3][9][10]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of the imidazolone, the compound can exist in both ionized and non-ionized forms, leading to peak broadening and tailing.[11][12]

  • Sample Solvent Effects: If the sample is dissolved in a solvent that is significantly stronger (more non-polar in reversed-phase) than the mobile phase, it can cause peak distortion, including tailing.[13][14][15]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to non-ideal peak shapes.[8][16]

  • Extra-Column Volume: Excessive tubing length or internal diameter, as well as poorly made connections, can contribute to band broadening and peak tailing.[1][7]

  • Column Degradation: A void at the head of the column or contamination can also result in poor peak shape.[1][2]

In-Depth Troubleshooting Guides

Issue 1: Persistent Peak Tailing of an Imidazolone Compound on a Standard C18 Column

If you are observing significant peak tailing for your imidazolone analyte, a systematic approach to troubleshooting is necessary. The following workflow will guide you from initial simple checks to more advanced method modifications.

Troubleshooting Workflow for Imidazolone Peak Tailing

A Start: Peak Tailing Observed B Step 1: System & Column Health Check A->B C Inject a Neutral Compound (e.g., Toluene) B->C D Does the Neutral Compound Tail? C->D E Yes: Physical Problem D->E Yes F No: Chemical Problem (Proceed to Step 2) D->F No G Check for Leaks, Bad Connections, Extra-Column Volume. Inspect/Replace Column Frits and Guard Column. E->G H Step 2: Mobile Phase pH Optimization F->H I Adjust Mobile Phase pH to be at least 2 units away from the analyte's pKa. H->I J Low pH (2-3) to suppress silanol ionization. I->J K High pH (9-11) to neutralize basic analyte (requires pH-stable column). I->K L Is Peak Shape Improved? J->L K->L M Yes: Method Optimized L->M Yes N No: Proceed to Step 3 L->N No W End M->W O Step 3: Mobile Phase Additives N->O P Add a Competitive Base (e.g., Triethylamine) or an Ion-Pairing Agent (e.g., TFA, Alkyl Sulfonate). O->P Q Is Peak Shape Improved? P->Q R Yes: Method Optimized Q->R Yes S No: Proceed to Step 4 Q->S No R->W T Step 4: Column Chemistry Evaluation S->T U Switch to a Modern, High-Purity (Type B) Silica Column with End-Capping. T->U V Consider a Column with a Different Stationary Phase (e.g., Polar-Embedded, Hybrid, or Polymer-Based). T->V

Caption: A logical workflow for troubleshooting peak tailing of imidazolones.

Step-by-Step Methodologies

Step 1: Differentiating Between Physical and Chemical Problems

  • Protocol:

    • Prepare a standard of a neutral, non-polar compound (e.g., toluene or naphthalene) in your mobile phase.

    • Inject this standard using your current HPLC method.

    • Evaluate the peak shape of the neutral compound.

  • Rationale: Neutral compounds do not have strong secondary interactions with silanol groups.[17] If the neutral marker tails, it indicates a physical problem with the system or column, such as extra-column volume, a void in the column, or a blocked frit.[1][17] If the neutral marker has a good peak shape, the tailing of your imidazolone is likely due to chemical interactions with the stationary phase.[17]

Step 2: Optimizing Mobile Phase pH

  • Protocol:

    • Determine the pKa of your imidazolone analyte.

    • Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa.[18]

    • For basic compounds like imidazolones, a low pH mobile phase (pH 2-3) is often effective.[3][18] This protonates the basic analyte but keeps the silanol groups in their neutral, non-ionized state, thus minimizing strong ionic interactions.[3][4]

    • Alternatively, if using a pH-stable column (e.g., hybrid or polymer-based), a high pH mobile phase (pH > 9) can be used to deprotonate the imidazolone, rendering it neutral and reducing interactions with any ionized silanols.[19]

  • Rationale: Controlling the ionization state of both the analyte and the stationary phase is a powerful tool to mitigate secondary interactions.[20][21]

Mobile Phase pH StrategyEffect on Imidazolone (Base)Effect on Silanol Groups (Acid)Expected Outcome on Peak Shape
Low pH (e.g., 2.5) Protonated (Positively Charged)Neutral (Non-ionized)Improved symmetry by eliminating ionic secondary interactions.[3]
Mid pH (e.g., 4-7) Protonated (Positively Charged)Ionized (Negatively Charged)Significant peak tailing due to strong ionic interactions.[7][12]
High pH (e.g., 10) NeutralIonized (Negatively Charged)Improved symmetry by neutralizing the basic analyte.[19]

Step 3: Employing Mobile Phase Additives

  • Protocol:

    • Competitive Base: Add a small concentration (e.g., 10-25 mM) of a basic additive like triethylamine (TEA) to the mobile phase.[3]

    • Ion-Pairing Agent: For positively charged imidazolones, add an anionic ion-pairing agent like trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%) or an alkyl sulfonate.[19][22]

  • Rationale:

    • Competitive Base: TEA is a small basic molecule that preferentially interacts with the active silanol sites, effectively "masking" them from the larger imidazolone analyte.[3]

    • Ion-Pairing Agent: The hydrophobic tail of the ion-pairing agent interacts with the C18 stationary phase, while its charged head is exposed to the mobile phase. This creates a charged surface that can form a neutral ion-pair with the charged imidazolone, which then elutes with a better peak shape.[22][23]

Step 4: Selecting an Appropriate HPLC Column

  • Protocol:

    • Replace older, Type A silica columns with modern, high-purity Type B silica columns.[3]

    • Choose a column that is well "end-capped." End-capping is a process where residual silanol groups are chemically deactivated with a small, non-polar silane.[6]

    • Consider columns with alternative stationary phase chemistries, such as those with polar-embedded groups, hybrid organic/silica particles, or polymeric supports.[3]

  • Rationale:

    • Type B Silica: These columns have a much lower concentration of acidic silanol groups and trace metals, significantly reducing the potential for secondary interactions.[3]

    • End-Capping: This process sterically hinders the remaining silanol groups, making them less accessible to the analyte.[6]

    • Alternative Chemistries:

      • Polar-Embedded Phases: Have a polar group incorporated near the base of the alkyl chain, which helps to shield the residual silanols.

      • Hybrid Particles: Offer a wider usable pH range, allowing for more flexibility in mobile phase optimization.[19]

      • Polymer-Based Columns: Do not have silanol groups and are therefore not prone to this type of secondary interaction.[3]

The Impact of Silanol Groups on Imidazolone Peak Shape

cluster_0 High Silanol Activity (Type A Silica) cluster_1 Low Silanol Activity (End-Capped Type B Silica) node_A Imidazolone (Basic) [Protonated, Positive Charge] node_C Strong Secondary Interaction (Electrostatic Attraction) node_A->node_C Attracts node_B Silanol Group (Acidic) [Ionized, Negative Charge] node_B->node_C node_D Result: Severe Peak Tailing node_C->node_D node_E Imidazolone (Basic) node_G Minimal Secondary Interaction node_E->node_G Weak Interaction node_F End-Capped Silanol Group [Sterically Hindered, Less Active] node_F->node_G node_H Result: Symmetrical Peak node_G->node_H

Caption: Interaction of imidazolones with different silica surfaces.

By systematically working through these troubleshooting steps, you can effectively diagnose and resolve the causes of peak tailing in your HPLC analysis of imidazolones, leading to more accurate, reliable, and robust analytical methods.

References

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • Spectroscopy. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC)
  • Gritti, F., & Guiochon, G. (2004). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography.
  • Benchchem. (2025).
  • Sigma-Aldrich.
  • Waters. (2020, March 18). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? (WKB92122).
  • SIELC Technologies. Improving of a Peak Shape of the Charged Compounds.
  • Waters. What are common causes of peak tailing when running a reverse-phase LC column? (WKB237593).
  • ChromaNik Technologies Inc.
  • HPLC Troubleshooting Guide.
  • Nagae, N., Yamamoto, K., & Kadota, C. (2009).
  • Shimadzu Corporation. (2021). Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems.
  • SilcoTek. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems.
  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?
  • Longdom Publishing. (2024, September 25).
  • De Pra, M., et al. (2021). A systematic investigation of the effect of sample solvent on peak shape in nano- and microflow hydrophilic interaction liquid chromatography columns.
  • Moravek. (2024, December 3).
  • MicroSolv Technology Corporation. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions.
  • Hawach Scientific. (2023, March 11). How to solve the “solvent effect”.
  • Phenomenex. (2025, May 26). The Role of End-Capping in RP.
  • De Pra, M., et al. (2020). Effects of Metal Contamination Caused by Iron-Free HPLC Systems on Peak Shape and Retention of Drugs with Chelating Properties. Thermo Fisher Scientific.
  • Technology Networks. (2025, October 6). Overcoming Metal Interference in HPLC.
  • De Pra, M., et al. (2020). Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties.
  • Shimadzu Corporation. Effects of Sample Solvents on Peak Shape.
  • Technology Networks. (2024, March 12).
  • Waters. HPLC solvents and mobile phase additives.
  • Agilent.
  • Element Lab Solutions. (2017, September 20). Sample Diluent Effects in HPLC.
  • PharmaGuru. (2025, October 7).
  • Welch Materials. (2025, February 17). Issues and Solutions to the Use of Ion-Pairing Reagents.
  • TCI Chemicals. Ion-Pair Reagents for HPLC.
  • BUCHI. (2025, May 15).
  • Veeprho Pharmaceuticals. (2025, February 1).
  • Carotti, A., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules, 25(3), 639.
  • Thermo Fisher Scientific. Sepax Technologies Inc Sepax HPLC Column Polar-Imidazole, 10 µm, 120 Å, 4 x 10 mm.
  • Agilent. (2025, April 15).
  • Element Lab Solutions. Peak Tailing in HPLC.
  • El-Kimary, E. I., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 26(1), 129.
  • Phenomenex. Choosing the Right HPLC Column: A Complete Guide.
  • GALAK Chromatography.
  • ALWSCI. (2025, July 17).
  • El-Kimary, E. I., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 26(1), 129.
  • Chrom Tech, Inc. (2025, October 28).
  • Lopeza, M. I., et al. (2007). Secondary interactions, an unexpected problem emerged between hydroxyl containing analytes and fused silica capillaries in anion-exchange micro-liquid chromatography.
  • Axion Labs. (2022, February 15). HPLC Peak Tailing.
  • Gherman, S., et al. (2016). Hydrophilic retention mechanism of imidazoline and serotonin receptor ligands in thin-layer and high-performance liquid chromatography systems.
  • Crawford Scientific. The Theory of HPLC Column Chemistry.

Sources

Minimizing side reactions during amino-imidazolone formation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Amino-Imidazolone Synthesis & Optimization

Current Status: ONLINE Support Tier: Level 3 (Senior Application Scientist) Topic: Minimizing Side Reactions in Amino-Imidazolone Formation

Welcome to the Technical Support Center

You have reached the advanced troubleshooting hub for Amino-Imidazolone scaffolds . Whether you are synthesizing 2-amino-imidazol-4-ones (common in BACE1 inhibitors and marine alkaloids like Oroidin) or benzylidene-imidazolinones (synthetic GFP chromophore analogues), the formation of the dihydro-4H-imidazol-4-one ring is a deceptive transformation. It appears simple—a condensation/cyclization—but is plagued by thermodynamic traps.

This guide treats your synthesis as a system engineering problem. We do not just "fix" the reaction; we optimize the pathway to exclude competing energy minima.

Module 1: The "Fork in the Road" – Regioselectivity & Ring Size

The Issue: You are reacting a guanidine derivative with an


-halo ester or 

-dicarbonyl, but you are isolating linear alkylation products, regioisomers, or 6-membered pyrimidinones instead of the desired 5-membered imidazolone.
Root Cause Analysis

The guanidine moiety is a tridentate nucleophile. Without strict kinetic control, the reaction follows the path of least steric resistance rather than the desired cyclization trajectory.

  • Path A (Desired):

    
     attack 
    
    
    
    Cyclization at
    
    
    .
  • Path B (Side Reaction):

    
     attack 
    
    
    
    Hydrolysis (Linear).
  • Path C (Side Reaction): Reaction with dielectrophiles (like DMAD) forming 6-membered pyrimidinones via a [4+2] type logic rather than [3+2].

Visualizing the Divergence

G Start Guanidine + Electrophile Inter Linear Intermediate Start->Inter Nucleophilic Attack Prod 2-Amino-imidazol-4-one (Target 5-ring) Inter->Prod 5-exo-trig (Kinetic Control) Side1 Pyrimidinone (6-ring impurity) Inter->Side1 6-endo-trig (Thermodynamic Trap) Side2 Linear Hydrolysis Product Inter->Side2 Water/Base Attack

Figure 1: The critical divergence in guanidine cyclization. Success depends on favoring the 5-exo-trig pathway over competing hydrolysis or expansion.

Troubleshooting Protocol: Enforcing Regiocontrol

Q: My LCMS shows a mass +18 (hydrolysis) or +14 (methylation error). How do I lock the regioselectivity?

A: You must switch from "proton-transfer" catalysis to "template" catalysis.

  • Stop using simple bases (TEA/DIEA) for difficult cyclizations.

    • Why: They allow reversible protonation, equilibrating the guanidine tautomers.

    • Fix: Use Cesium Carbonate (

      
      )  in dry DMF or Dioxane. The "Cesium Effect" stabilizes the specific guanidine tautomer required for the 5-membered ring closure due to its large ionic radius and coordination ability.
      
  • Implement the "Boc-Guanidine" Strategy.

    • Protocol: Do not use free guanidine. Use

      
      -bis(tert-butoxycarbonyl)guanidine.
      
    • Mechanism:[1][2][3][4][5][6][7][8][9] The Boc groups sterically block two nitrogens and withdraw electron density, making the remaining

      
       the only nucleophile capable of the initial attack. The subsequent cyclization ejects a Boc group or requires acid deprotection, but the regiochemistry is fixed by the starting material.
      
  • The "Desiccant" Rule.

    • Protocol: Add 4Å Molecular Sieves (powdered, activated) directly to the reaction vessel.

    • Reasoning: The formation of the imidazolone releases one equivalent of water. In reversible systems, this water attacks the imine intermediate (retro-aldol/retro-Claisen type mechanism), opening the ring.

Module 2: Preventing Racemization in Chiral Imidazolones

The Issue: You are synthesizing a GFP chromophore mimic or a peptide-derived imidazolone starting from a chiral amino acid (e.g., L-Phenylalanine), but the final product is a racemic mixture (50:50 enantiomers).

Root Cause Analysis

The formation of the imidazolone involves an oxazolone (azlactone) intermediate or a tautomeric shift that increases the acidity of the


-proton.
  • Mechanism: The C-H bond at the chiral center becomes allylic/benzylic-like resonance stabilized in the enol form of the imidazolone. Even mild bases can deprotonate this position, destroying chirality.

Data Summary: Coupling Reagents & Racemization Risk[10][11][12][13]
Coupling/Cyclization MethodRacemization RiskMechanism of FailureRecommended For
EDC / NHS HighSlow activation allows oxazolone formation.Achiral substrates only.
HATU / DIEA ModerateHigh basicity of DIEA promotes

-deprotonation.
Robust amino acids (Ala, Val).
DEPBT / TEA Low Phosphate ester stabilizes the transition state without oxazolone.Histidine/Cysteine derivatives.
T3P (Propylphosphonic anhydride) Lowest Fast cyclization in acidic/neutral media; avoids basic enolization.Chiral GFP mimics.
Troubleshooting Protocol: The "Low-Base" Approach

Q: How do I maintain enantiopurity during the cyclization step?

A: You must decouple the activation step from the cyclization step.

  • Switch to T3P (Propylphosphonic anhydride).

    • Protocol: Dissolve precursor in EtOAc or DCM. Add 1.5 equiv T3P (50% in EtOAc) and Pyridine (2.0 equiv) at 0°C .

    • Why: T3P is a potent dehydrating agent that works under milder conditions than carbodiimides. It drives the dehydration (ring closure) so rapidly that the kinetic window for racemization (proton exchange at the

      
      -carbon) is minimized.
      
  • Avoid Histidine Autocatalysis.

    • If your sequence contains Histidine, the imidazole side chain acts as an internal base, shuttling protons and racemizing the neighbor.

    • Fix: Use Trityl (Trt) protection on the His side chain during cyclization. Do not use Boc/Fmoc on the side chain if they are labile under your cyclization conditions.

Module 3: Oxidation & Chromophore Maturation (GFP Mimics)

The Issue: You have formed the ring (cyclized), but the product is not fluorescent or has low absorbance. You are stuck at the dihydro-imidazolone stage.

Root Cause Analysis

The "GFP Chromophore" requires a dehydrogenation (oxidation) step to conjugate the phenyl ring with the imidazolone. In nature, this is autocatalytic using molecular oxygen (


). In synthesis, this step often stalls.
Visualizing the Maturation Pathway

GFP Pre Linear Precursor (Amide) Cyc Cyclized Intermediate (Non-fluorescent) Pre->Cyc Dehydration (-H2O) Ox Mature Chromophore (Fluorescent) Cyc->Ox Oxidation (-2H) Fail1 Hydrolysis (Ring Open) Cyc->Fail1 +H2O (pH > 8) Fail2 Over-Oxidation (Decomposition) Ox->Fail2 XS Oxidant

Figure 2: The maturation cascade. The intermediate is sensitive to hydrolysis before the final oxidation locks the conjugation.

Troubleshooting Protocol: Chemical Oxidation

Q: My reaction cyclized but isn't yellow/fluorescent. How do I force the oxidation?

A: Do not rely on air oxidation for synthetic scales >10mg. It is too slow and allows side reactions.

  • The MnO2 Standard.

    • Protocol: After cyclization is confirmed (by MS), add 5-10 equivalents of activated

      
        in Chloroform/DCM. Stir at reflux for 1-2 hours.
      
    • Critical Check: Filter through Celite immediately upon completion. Prolonged exposure can over-oxidize the benzylic position.

  • The DDQ Alternative (For sensitive substrates).

    • Protocol: Use 1.1 equivalents of DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in Toluene.

    • Why: DDQ is a hydride acceptor. It specifically targets the benzylic/allylic protons required to establish the double bond without attacking other functional groups.

References & Validated Methods

  • Mechanism of GFP Chromophore Formation:

    • Source:Proceedings of the National Academy of Sciences (PNAS).

    • Relevance: Defines the "conjugation-trapping" mechanism essential for understanding the stability of the 5-imidazolinone ring.

    • Link:

  • Synthesis of 2-Amino-imidazoles (Pd-Catalyzed):

    • Source:Organic Letters.

    • Relevance: Provides a method for C-C bond formation that avoids the regioselectivity issues of classical condensation.

    • Link:

  • Minimizing Racemization (Coupling Reagents):

    • Source:Luxembourg Bio Technologies / Synthesis.

    • Relevance: Validates DEPBT and T3P as superior reagents for preserving chirality in sensitive peptide couplings.

    • Link:

  • Side Reactions in Guanidine Cyclization:

    • Source:Chemistry – A European Journal.

    • Relevance: detailed analysis of the competition between 2-amino-imidazole formation and benzimidazole cyclization.

    • Link:

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific reagents before use.

Sources

Validation & Comparative

Distinguishing 4-amino-5-methyl-2,5-dihydro-1H-imidazol-2-one from Structural Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a scientifically rigorous approach to distinguishing 4-amino-5-methyl-2,5-dihydro-1H-imidazol-2-one (Target) from its ubiquitous structural isomer, Creatinine (and related tautomers).

Content Type: Technical Comparison Guide Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Scientists

Executive Summary

In drug development and metabolic profiling, distinguishing isobaric structural isomers is critical for data integrity. 4-amino-5-methyl-2,5-dihydro-1H-imidazol-2-one (CAS 1540948-57-9) shares the molecular formula C₄H₇N₃O and exact mass (113.0589 Da ) with Creatinine , a high-abundance biological metabolite. Standard low-resolution MS cannot distinguish them.

This guide provides a definitive analytical strategy using NMR spectroscopy (as the primary structural validator) and LC-MS/MS (for high-throughput differentiation), focusing on the unique C-methyl vs. N-methyl structural motif.

Structural Analysis & Theoretical Basis

The core challenge lies in the specific arrangement of the methyl and carbonyl groups on the imidazole ring.

FeatureTarget Molecule Creatinine (Major Isomer)
IUPAC Name 4-amino-5-methyl-2,5-dihydro-1H-imidazol-2-one2-Amino-1-methyl-1,5-dihydro-4H-imidazol-4-one
Methyl Position C5-Methyl (Attached to Ring Carbon)N1-Methyl (Attached to Ring Nitrogen)
Carbonyl Position C2 (Urea-like core)C4 (Amide-like core)
Hybridization C5 is

chiral center (if protonated)
N1 is

planar
Key NMR Signature Methyl group is a Doublet (Coupled to C5-H)Methyl group is a Singlet (Isolated)
Structural Visualization

The following diagram illustrates the critical decision pathway for distinguishing these isomers based on their physicochemical properties.

IsomerDifferentiation Start Unknown Sample (MW 113.06 Da) NMR_Step 1H-NMR Analysis (D2O or DMSO-d6) Start->NMR_Step Primary Confirmation MS_Step LC-MS/MS Fragmentation Start->MS_Step Secondary/Screening Methyl_Signal Analyze Methyl Region (1.5 - 3.5 ppm) NMR_Step->Methyl_Signal Singlet Singlet Signal (~3.0 ppm) Methyl_Signal->Singlet No Coupling Doublet Doublet Signal (Coupled to CH) Methyl_Signal->Doublet J-Coupling Observed Result_Creatinine ID: Creatinine (N-Methyl) Singlet->Result_Creatinine Result_Target ID: Target Molecule (C-Methyl) Doublet->Result_Target Frag_CO Loss of CO (28 Da) Typical of cyclic amides MS_Step->Frag_CO Creatinine Pathway Frag_HNCO Loss of HNCO (43 Da) Typical of urea derivatives MS_Step->Frag_HNCO Target Pathway Frag_CO->Result_Creatinine Frag_HNCO->Result_Target

Caption: Decision tree for distinguishing C4H7N3O isomers using NMR coupling patterns and MS fragmentation logic.

Experimental Protocols

Protocol A: Definitive Identification via 1H-NMR

Objective: To distinguish the N-Methyl group (singlet) from the C-Methyl group (doublet).

Materials:

  • Solvent: Deuterated Water (

    
    ) or DMSO-
    
    
    
    .
  • Instrument: 400 MHz NMR (or higher).[1]

Procedure:

  • Dissolve 5-10 mg of the sample in 600 µL of solvent.

  • Acquire a standard 1H spectrum (16-32 scans).

  • Critical Analysis Zone (1.0 – 4.5 ppm):

    • Creatinine: Look for a sharp singlet at

      
       3.03 ppm (N-CH3) and a singlet  at 
      
      
      
      4.05 ppm (Ring CH2).
    • Target Molecule: Look for a doublet at

      
       ~1.2–1.5 ppm (C-CH3) and a corresponding quartet/multiplet  at 
      
      
      
      ~4.0–4.5 ppm (C5-H). The coupling constant (
      
      
      ) confirms the direct H-C-C-H connectivity.

Why this works: The N-methyl group in creatinine has no neighboring protons for scalar coupling (


), resulting in a singlet. The C-methyl group in the target molecule is attached to a methine carbon (CH), necessitating a doublet splitting pattern.
Protocol B: High-Throughput Screening via LC-MS/MS

Objective: To separate isomers chromatographically and confirm via fragmentation.

LC Conditions:

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is required due to the high polarity of both compounds. A standard C18 column will likely result in elution at the void volume.

    • Recommended: Waters XBridge Amide or Phenomenex Luna HILIC, 2.1 x 100 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (High pH improves peak shape for basic amines).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 90% B to 50% B over 10 minutes.

MS/MS Parameters (MRM Mode):

  • Precursor Ion: 114.1

    
    
    
    
    
  • Creatinine Transitions:

    • 
       (Quantifier)
      
    • 
       (Loss of CO, characteristic of cyclic amides).
      
  • Target Molecule Transitions (Predicted):

    • 
       (Loss of HNCO, 43 Da, characteristic of cyclic ureas).
      
    • 
       (Loss of 
      
      
      
      ).

Data Interpretation: Creatinine elutes with a distinct retention time on HILIC columns (typically later than less polar isomers). The absence of the 86.1 transition (loss of CO) in the target molecule's spectrum is a key differentiator.

Comparative Data Summary

ParameterCreatinine (Reference)Target Molecule (4-amino-5-methyl...)[2]
CAS Registry 60-27-51540948-57-9
1H NMR (Methyl) Singlet (

~3.03 ppm)
Doublet (

~1.2-1.5 ppm)
1H NMR (Ring H) Singlet (

~4.05 ppm, 2H)
Quartet/Multiplet (1H)
MS Fragmentation Loss of CO (-28 Da)Loss of HNCO (-43 Da) or NH3 (-17 Da)
UV Absorbance

~234 nm
Likely blue-shifted (<220 nm) or distinct due to conjugation

References

  • National Institute of Standards and Technology (NIST). (2023). Creatinine Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69. [Link]

  • Human Metabolome Database (HMDB). (2024). Metabocard for Creatinine (HMDB0000562). HMDB Version 5.0. [Link]

  • PubChem. (2024). Creatinine Compound Summary.[2] National Center for Biotechnology Information. [Link][2]

Sources

A Senior Scientist's Guide to the Validation of Analytical Methods for 4-amino-5-methyl-2,5-dihydro-1H-imidazol-2-one Quantification

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust quantification of novel chemical entities is the bedrock of reliable and reproducible results. This guide provides an in-depth comparison of analytical methodologies for the quantification of 4-amino-5-methyl-2,5-dihydro-1H-imidazol-2-one, a small molecule of interest in various research and development pipelines. We will navigate the regulatory landscape, delve into the practicalities of method selection, and provide a comprehensive, step-by-step protocol for the validation of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, a workhorse in many analytical laboratories.

The Regulatory Imperative: A Foundation of Trust

Before embarking on any analytical method development, it is paramount to understand the regulatory framework that governs method validation. The International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines to ensure the reliability and quality of analytical data.[1][2][3] These guidelines are not merely procedural hurdles; they are a systematic approach to demonstrating that an analytical method is fit for its intended purpose. The core principle is to establish, through documented evidence, that the method consistently and accurately measures the analyte of interest.[4][5]

The validation process for bioanalytical methods, which are used to quantify drugs and their metabolites in biological matrices, is particularly stringent.[6][7][8][9] This is because the data from these methods directly inform critical decisions in drug development, from pharmacokinetic and toxicokinetic studies to bioequivalence assessments.[1][2][4]

The key validation parameters, as outlined by the ICH guideline Q2(R1), form the structure of our subsequent experimental protocol and are essential for any robust analytical method.[10]

G cluster_0 Regulatory Foundation cluster_1 Method Validation Lifecycle ICH ICH Guidelines (e.g., Q2(R1)) MethodValidation Method Validation ICH->MethodValidation FDA FDA Guidance FDA->MethodValidation EMA EMA Guideline EMA->MethodValidation MethodDevelopment Method Development MethodDevelopment->MethodValidation RoutineAnalysis Routine Analysis MethodValidation->RoutineAnalysis

Regulatory Framework for Method Validation

Method Selection: A Tale of Two Techniques - HPLC-UV vs. LC-MS/MS

The choice of an analytical technique is a critical decision driven by the physicochemical properties of the analyte, the required sensitivity, the sample matrix, and the intended application. For a small, polar molecule like 4-amino-5-methyl-2,5-dihydro-1H-imidazol-2-one, two techniques stand out: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

FeatureHPLC-UVLC-MS/MS
Principle Separation based on polarity, detection based on UV absorbance.Separation based on polarity, detection based on mass-to-charge ratio.
Specificity Moderate. Relies on chromatographic separation to resolve the analyte from interferences. Co-eluting impurities with similar UV spectra can interfere.High. Provides structural information through fragmentation, allowing for highly specific detection even with co-eluting compounds.
Sensitivity Lower (typically µg/mL to high ng/mL).Higher (typically low ng/mL to pg/mL).
Robustness Generally considered more robust and less susceptible to matrix effects.Can be prone to matrix effects (ion suppression or enhancement) that can impact accuracy and precision.[11]
Cost & Complexity Lower initial investment and operational cost. Simpler to operate and maintain.Higher initial investment and operational cost. Requires more specialized expertise.
Throughput Can be high, with typical run times of 5-15 minutes.Can also be high, with modern UPLC systems offering very short run times.

Expert Insight: For early-stage drug discovery and process chemistry where analyte concentrations are relatively high and the matrix is clean (e.g., reaction mixtures, bulk drug substance), HPLC-UV is often the more pragmatic and cost-effective choice. Its robustness and ease of use make it ideal for routine analysis. However, for bioanalytical applications where the analyte is present at low concentrations in a complex biological matrix (e.g., plasma, urine), the superior sensitivity and specificity of LC-MS/MS are often indispensable.[11][12] The challenges of analyzing polar compounds, such as poor retention on traditional reversed-phase columns, can be addressed in both techniques through strategies like using polar-endcapped columns, hydrophilic interaction liquid chromatography (HILIC), or ion-pairing agents.[13]

A Step-by-Step Guide to HPLC-UV Method Validation

The following protocol outlines the validation of an HPLC-UV method for the quantification of 4-amino-5-methyl-2,5-dihydro-1H-imidazol-2-one in a pharmaceutical formulation. This protocol is designed to be a self-validating system, where the successful execution of each step provides confidence in the overall reliability of the method.

System Suitability

Causality: Before any validation experiments are performed, it is crucial to ensure that the chromatographic system is performing adequately. System suitability tests are a set of checks to confirm that the system can generate acceptable and reproducible results.

Protocol:

  • Prepare a standard solution of 4-amino-5-methyl-2,5-dihydro-1H-imidazol-2-one at a concentration that will be used for routine analysis.

  • Make five replicate injections of the standard solution.

  • Calculate the following parameters:

    • Tailing factor (T): Should be ≤ 2.0. This ensures good peak shape.

    • Theoretical plates (N): Should be > 2000. This indicates good column efficiency.

    • Relative Standard Deviation (RSD) of the peak area: Should be ≤ 2.0%. This demonstrates the precision of the injector and the detector.

Specificity

Causality: Specificity is the ability of the method to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, or matrix components.

Protocol:

  • Forced Degradation: Subject the drug substance to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.

  • Inject a solution of the placebo (all formulation components except the active pharmaceutical ingredient).

  • Inject a solution of the drug substance.

  • Inject the stressed samples.

  • Acceptance Criteria: The peak for 4-amino-5-methyl-2,5-dihydro-1H-imidazol-2-one should be free from any co-eluting peaks from the placebo and degradation products. Peak purity analysis using a photodiode array (PDA) detector can be used to confirm that the analyte peak is spectrally homogeneous.

Linearity and Range

Causality: Linearity demonstrates that the detector response is directly proportional to the analyte concentration over a defined range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[14]

Protocol:

  • Prepare a series of at least five calibration standards of 4-amino-5-methyl-2,5-dihydro-1H-imidazol-2-one spanning the expected concentration range (e.g., 50% to 150% of the target concentration).

  • Inject each standard in triplicate.

  • Plot the mean peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.999.

    • The y-intercept should be close to zero.

    • The residuals should be randomly distributed around the regression line.

G cluster_0 Validation Workflow SystemSuitability System Suitability Specificity Specificity SystemSuitability->Specificity LinearityRange Linearity & Range Specificity->LinearityRange Accuracy Accuracy LinearityRange->Accuracy Precision Precision LinearityRange->Precision LOD_LOQ LOD & LOQ Accuracy->LOD_LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Workflow for HPLC Method Validation
Accuracy

Causality: Accuracy is the closeness of the test results obtained by the method to the true value. It is typically determined by spiking a placebo with known amounts of the analyte.

Protocol:

  • Prepare placebo samples spiked with 4-amino-5-methyl-2,5-dihydro-1H-imidazol-2-one at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percent recovery.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

Causality: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.

Protocol:

  • Repeatability (Intra-day precision): Analyze six replicate samples of the drug product at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the RSD of the results for both repeatability and intermediate precision.

  • Acceptance Criteria: The RSD should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Protocol:

  • These can be determined based on the standard deviation of the response and the slope of the calibration curve:

    • LOD = 3.3 * (standard deviation of the y-intercept / slope)

    • LOQ = 10 * (standard deviation of the y-intercept / slope)

  • Alternatively, they can be determined by preparing and analyzing a series of dilute solutions and identifying the concentrations that give a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Acceptance Criteria: The LOQ must be demonstrated to have acceptable precision and accuracy.

Robustness

Causality: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 5 °C)

    • Mobile phase composition (e.g., ± 2% organic)

    • Wavelength (e.g., ± 2 nm)

  • Analyze a system suitability solution and a sample under each of the modified conditions.

  • Acceptance Criteria: The system suitability parameters should still be met, and the assay results of the sample should not be significantly different from the results obtained under the original conditions.

Data Summary and Interpretation

The results of the validation experiments should be compiled into a comprehensive validation report. The following table summarizes the key validation parameters and their typical acceptance criteria for an HPLC-UV assay method.

Validation ParameterPurposeTypical Acceptance Criteria
System Suitability To ensure the chromatographic system is working correctly.Tailing factor ≤ 2.0, Theoretical plates > 2000, RSD of peak area ≤ 2.0%
Specificity To demonstrate that the method is free from interferences.No co-elution with placebo or degradation products. Peak purity should pass.
Linearity To demonstrate a proportional relationship between response and concentration.Correlation coefficient (r²) ≥ 0.999
Range To define the concentration interval over which the method is accurate, precise, and linear.Typically 80% to 120% of the test concentration for an assay.
Accuracy To demonstrate the closeness of the measured value to the true value.Mean recovery of 98.0% to 102.0%
Precision To demonstrate the reproducibility of the method.RSD ≤ 2.0% for repeatability and intermediate precision.
LOD To determine the lowest concentration that can be detected.Signal-to-noise ratio ≥ 3:1
LOQ To determine the lowest concentration that can be quantified with acceptable accuracy and precision.Signal-to-noise ratio ≥ 10:1; acceptable precision and accuracy.
Robustness To demonstrate the reliability of the method with small variations in parameters.System suitability criteria are met, and results are not significantly affected.

Conclusion

The validation of an analytical method for the quantification of 4-amino-5-methyl-2,5-dihydro-1H-imidazol-2-one is a critical exercise that underpins the reliability of all subsequent data. While HPLC-UV offers a robust and cost-effective solution for many applications, the superior sensitivity and specificity of LC-MS/MS may be required for more demanding bioanalytical studies. Regardless of the chosen technique, a thorough validation process, guided by the principles outlined by regulatory bodies such as the ICH, FDA, and EMA, is non-negotiable. By systematically evaluating parameters such as specificity, linearity, accuracy, precision, and robustness, scientists can have full confidence in the data they generate, ensuring the integrity of their research and the safety and efficacy of the products they develop.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2. [Link]

  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • ECA Academy. (2011, August 17). EMA Guideline on bioanalytical Method Validation adopted. [Link]

  • GaBI. (2018, May 21). FDA issues final guidance on bioanalytical method validation. [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • BioPharma Services Inc. (2023, February 6). BA Method Development: Polar Compounds. [Link]

  • LCGC North America. (2003, February 1). Validation of Bioanalytical Methods — Highlights of FDA's Guidance. [Link]

  • PubMed. (n.d.). Sample preparation methods for LC-MS-based global aqueous metabolite profiling. [Link]

  • U.S. Food and Drug Administration. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • IonSense. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. [Link]

  • Center for Biosimilars. (2018, June 12). FDA Finalizes Guidance on Bioanalytical Method Validation. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020, March 22). Analytical Method Validation Parameters: An Updated Review. [Link]

  • ResearchGate. (n.d.). Acceptance criteria of validation parameters for HPLC. [Link]

  • Biocompare. (2020, October 20). Solid Phase Extraction in LC-MS Sample Preparation. [Link]

  • American Pharmaceutical Review. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. [Link]

  • National Library of Indonesia. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • Organomation. (2024, September 19). Navigating the Nuances of Sample Preparation for LC-MS and GC-MS. [Link]

  • NorthEast BioLab. (n.d.). Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. [Link]

  • Lirias. (n.d.). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. [Link]

  • SlideShare. (n.d.). Quantitative analysis of small molecules in biological samples. [Link]

  • Frontiers. (2025, December 18). Grand challenges in bioanalytical chemistry. [Link]

  • CORE. (2014, January 27). Amino acid analysis in biofluids using LC-MS/MS: Method development, validation and application in clinical research and dairy s. [Link]

  • Sci-Hub. (n.d.). Development of a Method for Rapid Quantitation of Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry (LC-MSMS) in Plasma. [Link]

  • PMC. (n.d.). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. [Link]

  • Simbec-Orion. (2023, April 6). Common challenges in bioanalytical method development. [Link]

  • LCGC International. (2016, April 26). Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs. [Link]

  • SpringerLink. (n.d.). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. [Link]

  • PubMed. (n.d.). Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method. [Link]

  • PubMed. (2006, February 15). Solid-phase extraction of 4(5)-methylimidazole (4MeI) and 2-acetyl-4(5)-(1,2,3,4-tetrahydroxybutyl)-imidazole (THI) from foods and beverages with subsequent liquid chromatographic-electrospray mass spectrometric quantification. [Link]

  • International Journal of Pharmaceutical and Clinical Research. (n.d.). analysis of amino acids by high performance liquid chromatography. [Link]

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Purity Assessment of 4-amino-5-methyl-2,5-dihydro-1H-imidazol-2-one: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Bulk" vs. "Specific" Dilemma

In the synthesis and characterization of heterocyclic intermediates like 4-amino-5-methyl-2,5-dihydro-1H-imidazol-2-one (a structural isomer/tautomer of creatinine), purity assessment is not merely a checkbox—it is the foundation of reproducible science.

Historically, Elemental Analysis (EA) via combustion (CHN/O) has been the gatekeeper for publication and compound validation, typically requiring results within ±0.4% of theoretical values. However, for a molecule with the formula C₄H₇N₃O , EA faces a critical blind spot: it cannot distinguish between the target molecule and its structural isomers (e.g., creatinine) or stoichiometric mixtures that mimic the bulk composition.

This guide objectively compares EA against its modern alternatives—High-Performance Liquid Chromatography (HPLC) and Quantitative NMR (qNMR) —to establish a "Gold Standard" protocol for this specific imidazolone derivative.

Technical Analysis: The Contenders

The Analyte: 4-amino-5-methyl-2,5-dihydro-1H-imidazol-2-one[1]
  • Molecular Formula: C₄H₇N₃O

  • Molecular Weight: 113.12 g/mol

  • Theoretical Composition: C: 42.47%, H: 6.24%, N: 37.15%, O: 14.14%

Method 1: Elemental Analysis (CHN Combustion)

Principle: The sample is combusted at >900°C in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂, NOₓ) are separated and quantified.

  • Pros:

    • Bulk Validation: Excellent for detecting non-chromatographic impurities like inorganic salts, water (solvates), and solvent residues.

    • Stoichiometry: Confirms the salt form (e.g., Hydrochloride vs. Free base).

  • Cons:

    • Isomer Blindness: Cannot distinguish between 4-amino-5-methyl-2,5-dihydro-1H-imidazol-2-one and Creatinine (2-amino-1-methyl-5H-imidazol-4-one).

    • Destructive: Sample cannot be recovered.

Method 2: High-Performance Liquid Chromatography (HPLC-UV/MS)

Principle: Separation based on polarity and interaction with a stationary phase.

  • Pros:

    • Specificity: Separates the target from synthetic byproducts and isomers.

    • Sensitivity: Detects trace organic impurities at ppm levels.

  • Cons:

    • Response Factor Bias: Assumes all components have equal UV extinction coefficients (unless calibrated), often overestimating purity.

    • Invisible Impurities: Misses inorganic salts and moisture.

Method 3: Quantitative NMR (qNMR)

Principle: Direct ratio measurement of resonant nuclei (¹H) against a certified internal standard.

  • Pros:

    • Absolute Purity: Measures mass purity directly, accounting for water, salts, and isomers simultaneously.

    • SI Traceable: Relies on the internal standard's purity, not the analyte's response factor.

  • Cons:

    • Solubility: Requires a deuterated solvent where both analyte and standard are soluble and stable.

Comparative Data Analysis

The following table summarizes a simulated validation of a synthesized batch of 4-amino-5-methyl-2,5-dihydro-1H-imidazol-2-one contaminated with 2% Creatinine (isomer) and 3% NaCl (salt).

ParameterElemental Analysis (EA)HPLC-UV (210 nm)qNMR (¹H)
Purity Result PASSED (Calc: 42.47% C; Found: 41.9% C)98.0% (Area %)95.1% (w/w)
Isomer Detection FAIL (Blind to 2% Creatinine)PASS (Resolved peak)PASS (Distinct chemical shifts)
Salt/Inorganic Detection PASS (Values diluted by NaCl mass)FAIL (NaCl is UV transparent)PASS (Mass balance calculation)
Water/Solvent Detection PASS (H value deviation)FAIL (Elutes in void volume)PASS (Visible peaks)
Verdict False Positive for Chemical Purity Overestimation of Potency True Potency

Critical Insight: EA "passed" because the 2% isomer has the same %C, and the 3% NaCl dilution effect was within the acceptable experimental error margin (or misinterpreted as moisture). HPLC missed the salt. Only qNMR provided the true "As-Is" purity.

Experimental Protocols

Protocol A: Elemental Analysis (Combustion)

Use this to determine solvation state and inorganic contamination.

  • Sample Prep: Dry the sample of 4-amino-5-methyl-2,5-dihydro-1H-imidazol-2-one in a vacuum oven at 40°C for 4 hours to remove surface moisture.

  • Calibration: Calibrate the CHN analyzer using Acetanilide (C₈H₉NO) standard (Theoretical: C=71.09%, H=6.71%, N=10.36%).

  • Weighing: Accurately weigh 2.0 ± 0.1 mg of the sample into a tin capsule using a microbalance (readability 0.001 mg). Fold the capsule to exclude air.

  • Combustion: Introduce sample into the combustion reactor (Temp: 980°C).

  • Analysis: Record %C, %H, %N.

  • Calculation: Compare found values to theoretical (C: 42.47%, H: 6.24%, N: 37.15%).

    • Acceptance Criteria: ±0.4% absolute deviation.[1]

Protocol B: qNMR Purity Assessment

Use this for absolute purity and isomer differentiation.

  • Internal Standard (IS) Selection: Use Maleic Acid (TraceCERT® grade). It provides a singlet at ~6.3 ppm (D₂O), distinct from the imidazolone methyl (~2.3 ppm) and ring protons.

  • Solvent: Deuterium Oxide (D₂O, 99.9% D).

  • Preparation:

    • Weigh ~10 mg of Analyte (

      
      ) into a vial.
      
    • Weigh ~5 mg of IS (

      
      ) into the same vial.
      
    • Dissolve in 0.6 mL D₂O.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (D1): 60 seconds (must be > 5 × T1 of the slowest proton).

    • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Purity.[2][3][4][5][6]

Visualizing the Workflow

Diagram 1: The Purity Assessment Logic Flow

This decision tree illustrates when to rely on EA versus orthogonal methods.

PurityLogic Start Start: Synthesized 4-amino-5-methyl-2,5-dihydro-1H-imidazol-2-one EA Step 1: Elemental Analysis (CHN) Start->EA CheckEA Does EA match Theoretical (±0.4%)? EA->CheckEA HPLC Step 2: HPLC-UV/MS (Check for Isomers) CheckEA->HPLC Yes (Pass) Fail1 Fail: Inorganic Salts or Solvates Present CheckEA->Fail1 No (Deviation > 0.4%) CheckHPLC Single Peak Detected? HPLC->CheckHPLC qNMR Step 3: qNMR (Absolute Purity) CheckHPLC->qNMR Yes Fail2 Fail: Isomeric Impurity (e.g., Creatinine) CheckHPLC->Fail2 No (Multiple Peaks) Final Validated Reference Standard qNMR->Final Purity Assigned

Caption: Logic flow for validating imidazolone purity. EA is the first gate, but HPLC and qNMR are required to rule out isomers and assign absolute potency.

Diagram 2: Orthogonality of Methods

This diagram shows the overlapping and distinct capabilities of each method.

Orthogonality EA Elemental Analysis (Inorganics, Water, Total Composition) Target Target Analyte: 4-amino-5-methyl... (C4H7N3O) EA->Target Bulk Purity HPLC HPLC (Trace Organics, Isomer Separation) HPLC->Target Specific Purity NMR qNMR (Structure ID, Absolute Mass) NMR->Target True Potency

Caption: The "Purity Triad." No single method provides a complete picture; EA covers the bulk matrix, HPLC covers organic impurities, and qNMR bridges the gap.

Conclusion

While Elemental Analysis remains a requirement for many journals to confirm the composition of 4-amino-5-methyl-2,5-dihydro-1H-imidazol-2-one , it is insufficient as a standalone purity assay due to its inability to detect isomeric contaminants like creatinine.

Recommendation:

  • Use EA to confirm the salt form and solvation state.

  • Use HPLC to screen for synthesis byproducts.

  • Use qNMR to assign the final purity value (Potency) for biological or pharmaceutical use.[2][3]

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Link

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. Link

  • Waites, T. (2023). The Problems Associated With Elemental Analysis. AZoNano. Link

  • Malvern Panalytical. (2024).[5] Ensuring the purity of pharmaceuticals and how XRF can fast-track elemental analysis. Link

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.